1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
Description
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Properties
IUPAC Name |
[2-(oxan-2-yl)pyrazol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRADCPLKXBTOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675068 | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675068 | |
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Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105511-68-9 | |
| Record name | B-[1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105511-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Role of Protected Pyrazole Boronic Acids in Modern Synthesis
An In-Depth Technical Guide to 1-(THP)pyrazole-5-boronic Acid and Its Pinacol Ester
In the landscape of medicinal chemistry and materials science, heterocyclic building blocks are indispensable for constructing novel molecular architectures. Pyrazole rings, in particular, are prevalent scaffolds in numerous pharmaceuticals due to their metabolic stability and capacity for hydrogen bonding.[1][2][3] When functionalized with a boronic acid moiety, they become powerful reagents for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[1][2]
This guide focuses on 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid and its more commonly utilized derivative, the pinacol ester. The tetrahydropyran (THP) group serves as a crucial N-H protecting group, enhancing the compound's stability and directing regioselectivity during synthesis.[4][5] The pinacol ester form further improves stability, preventing the trimerization (dehydrative cyclization) common to free boronic acids and rendering the compound a more reliable and easily handled reagent in precision synthesis.[1][2][4] This document provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.
Compound Profile: Identifiers and Physicochemical Properties
Two primary forms of this reagent are encountered: the free boronic acid and its pinacol ester. The pinacol ester is the most commercially available and widely used form due to its enhanced stability.[6][7][8][9]
| Property | 1-(THP)pyrazole-5-boronic acid | 1-(THP)pyrazole-5-boronic acid pinacol ester |
| Structure | [Image of 1-(THP)pyrazole-5-boronic acid structure] | [Image of 1-(THP)pyrazole-5-boronic acid pinacol ester structure] |
| CAS Number | 1105511-68-9[4][10] | 903550-26-5[6][7][8][11] |
| Molecular Formula | C₈H₁₃BN₂O₃[4][10] | C₁₄H₂₃BN₂O₃[8][11][] |
| Molecular Weight | 196.01 g/mol [4][10] | 278.15 g/mol [7][] |
| IUPAC Name | [2-(oxan-2-yl)pyrazol-3-yl]boronic acid[10] | 1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole[11][] |
| Appearance | - | White to off-white solid/powder[] |
| Melting Point | - | 74-78 °C[4][7][] |
| Boiling Point | - | 413.8±35.0 °C (Predicted)[7][] |
| Solubility | - | Sparingly soluble in Chloroform, DMSO, and slightly soluble in Methanol[7] |
| Storage Conditions | - | 2-8°C, sealed, away from moisture[6][7] |
Synthesis and Chemical Reactivity
The synthesis of the pinacol ester is a well-established procedure in organic chemistry, leveraging the acidity of the C-5 proton on the pyrazole ring. The THP protecting group is essential for this process, preventing side reactions at the N-1 position.
Synthesis Workflow Diagram
Caption: Synthesis of the pinacol ester via lithiation and borylation.
Detailed Synthesis Protocol: 1-(THP)pyrazole-5-boronic acid pinacol ester
This protocol is adapted from established laboratory procedures.[13] The causality behind each step is explained to ensure reproducibility and understanding.
-
Preparation: To a flame-dried, triple-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Expertise: Anhydrous conditions are critical as the organolithium reagent (n-BuLi) is a strong base and will be quenched by water.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1 equivalent) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 5 minutes.[13]
-
Expertise: The low temperature is necessary to control the exothermic reaction and prevent side reactions. n-BuLi is a powerful base that selectively deprotonates the most acidic C-H bond, which is at the C-5 position of the pyrazole ring.
-
-
Borylation: Slowly add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.[13]
-
Expertise: Triisopropyl borate is the boron source. The newly formed carbanion acts as a nucleophile, attacking the electrophilic boron atom.
-
-
Esterification and Warm-up: After the addition, allow the reaction to warm to room temperature over approximately 90 minutes and stir for an additional 16 hours.[13] While not explicitly stated in this specific reference, at this stage or during workup, pinacol is added to form the stable pinacol ester.
-
Workup and Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the pH is neutral (pH 7-8).[13]
-
Trustworthiness: Quenching deactivates any remaining reactive species. Monitoring the pH ensures the reaction is properly neutralized before extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Purification: Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final white solid product.[13]
-
Trustworthiness: Chromatography is essential for removing unreacted starting materials and byproducts, ensuring the high purity required for subsequent reactions.
-
Core Applications in Drug Development and Organic Synthesis
The primary utility of 1-(THP)pyrazole-5-boronic acid pinacol ester is as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between the pyrazole ring and various aryl or vinyl halides.[2][4]
The Suzuki-Miyaura Coupling Mechanism
This reaction allows for the precise incorporation of the pyrazole scaffold into complex target molecules, a common strategy in the development of kinase inhibitors and other therapeutic agents.[3][4]
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chemical structure of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
An In-Depth Technical Guide to 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal building block in modern synthetic and medicinal chemistry. We will dissect its chemical structure, explore its validated synthesis protocols, and detail its primary application as a key reagent in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the compound's properties and strategic use. The discussion emphasizes the rationale behind its structural features, such as the role of the tetrahydropyran (THP) protecting group and the common utilization of its more stable pinacol ester derivative.
Introduction: A Versatile Heterocyclic Building Block
This compound is a heterocyclic organic compound featuring a pyrazole ring functionalized with a boronic acid group at the 5-position and a tetrahydropyran (THP) group at the 1-position. Its chemical formula is C₈H₁₃BN₂O₃, with a molecular weight of approximately 196.01 g/mol .[][2][3] This molecule has gained significant traction in the field of drug discovery and materials science due to its utility as a versatile precursor in Suzuki-Miyaura cross-coupling reactions.[][4] These reactions are fundamental for constructing complex molecular scaffolds by forming new carbon-carbon bonds, enabling the synthesis of novel bioactive compounds and functional materials.[4][5] The pyrazole core is a common motif in many pharmaceuticals, and this reagent provides a direct route to incorporate this scaffold into larger, more complex structures.[][4]
Molecular Identity and Physicochemical Properties
The compound is most frequently handled and sold in its more stable pinacol ester form, 1-(Tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The pinacol ester enhances stability by protecting the boronic acid from dehydration and other degradation pathways, such as protodeboronation.[4]
| Property | This compound | This compound pinacol ester |
| CAS Number | 1105511-68-9[2][6] | 903550-26-5[7][8][9] |
| Molecular Formula | C₈H₁₃BN₂O₃[][2] | C₁₄H₂₃BN₂O₃[7][10][11] |
| Molecular Weight | 196.01 g/mol [][3] | 278.16 g/mol [10] |
| Appearance | Solid[3] | White to off-white solid[8] |
| Melting Point | Not well-defined due to instability | 74-78 °C[4][8] |
| Storage | Store under inert gas | 2-8°C, protected from moisture[8][12] |
Structural Elucidation and Key Features
The structure of this compound is a composite of three key functional components, each with a distinct role.
-
The Pyrazole Ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets through hydrogen bonding and other non-covalent interactions.[4]
-
The Boronic Acid Group (-B(OH)₂) : This functional group is the reactive center for Suzuki-Miyaura coupling, enabling the formation of a C-C bond with an aryl or vinyl halide.[][4]
-
The Tetrahydropyran (THP) Group : Attached to a pyrazole nitrogen, the THP group serves as a protecting group. It prevents unwanted side reactions at the N-H position of the pyrazole during synthesis and coupling reactions. Its racemic nature introduces a stereocenter at the anomeric carbon.[10]
Spectroscopic Validation
The identity and purity of the compound, particularly its pinacol ester, are confirmed using standard spectroscopic techniques.
-
¹¹B NMR Spectroscopy : This technique is definitive for characterizing the boron center. For the free boronic acid, the signal typically appears in the range of 28-32 ppm, which is consistent with a trigonal planar boronic acid.[4]
-
¹H and ¹³C NMR : The proton and carbon NMR spectra provide a detailed map of the organic framework. Key signals confirm the presence of the pyrazole ring protons, the distinct protons of the THP ring, and, for the pinacol ester, the characteristic singlet from the four equivalent methyl groups of the pinacol moiety.[13]
-
Mass Spectrometry : This analysis confirms the molecular weight of the parent ion, matching the calculated exact mass (196.1019 g/mol for the acid, 278.1802 g/mol for the pinacol ester).[][9]
Caption: Chemical structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The synthesis of the more stable pinacol ester is a well-established procedure that relies on directed ortho-metalation followed by borylation. This method provides a reliable and scalable route to the target compound.
Experimental Protocol: Synthesis of the Pinacol Ester
-
Reaction Setup : To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1 equivalent) and dissolve in anhydrous tetrahydrofuran (THF).[7]
-
Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 1 equivalent) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 5-10 minutes.[7]
-
Rationale: The n-butyllithium is a strong base that selectively deprotonates the most acidic proton on the pyrazole ring, which is at the C5 position, directed by the N1-THP group. The extremely low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.
-
-
Borylation : To the cold solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane derivative, ~1.2 equivalents) or a similar electrophilic boron source like triisopropyl borate.[7]
-
Rationale: The nucleophilic lithiated pyrazole attacks the electrophilic boron atom, forming the C-B bond.
-
-
Warming and Quench : Allow the reaction to slowly warm to room temperature over approximately 90 minutes and stir for an additional 16 hours.[7] Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Rationale: Slow warming ensures the reaction proceeds to completion. The aqueous quench protonates any remaining organolithium species and neutralizes the reaction mixture.
-
-
Workup and Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the pure pinacol ester.
Caption: General workflow for the synthesis of the pinacol ester derivative.
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[][4] In this context, the boronic acid (or its ester) acts as the organoboron nucleophile, which couples with an organohalide electrophile in the presence of a palladium catalyst and a base.
General Mechanism
The catalytic cycle is a well-understood process involving three key steps:
-
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex.
-
Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[14] This boronate then transfers its organic group (the pyrazole moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product (Ar-Pyrazole) and regenerating the Pd(0) catalyst, which re-enters the cycle.
This reaction is highly valued for its broad functional group tolerance and mild reaction conditions, making it a cornerstone of modern drug synthesis.[15][16]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be observed.
-
Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[17] Avoid direct contact with skin and eyes and prevent inhalation of dust.[17]
-
Storage : The pinacol ester should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, away from moisture and oxidizing agents.[8][12] The free boronic acid is less stable and should be handled under an inert atmosphere.
-
Hazards : The compound is harmful if swallowed.[9] Standard GHS classifications indicate it may cause skin and eye irritation.[9]
Conclusion
This compound, and more commonly its pinacol ester derivative, is a high-value synthetic intermediate. Its structure is strategically designed for stability and reactivity in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its chemical properties, synthesis, and handling is essential for leveraging its full potential in the rapid construction of complex molecular architectures for drug discovery and materials science. The insights provided in this guide serve as a practical resource for researchers aiming to effectively utilize this versatile building block in their synthetic endeavors.
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precisionFDA. 1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE. [Link]
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ChemBK. (2024, April 10). 1-(Tetrahydropyran-2-yl)-3-(trifluoromethyl)pyrazole-5-boronic acid. [Link]
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PubChem. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]
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AdooQ BioScience. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | Biochemical Reagent. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Fresneda, P. M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. [Link]
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1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid molecular weight
An In-Depth Technical Guide to 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic Acid and its Pinacol Ester Derivative
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of this compound and its more commonly used pinacol ester derivative. It delves into the compound's physicochemical properties, the strategic importance of its structural components, detailed synthesis protocols, and its cornerstone application in Suzuki-Miyaura cross-coupling reactions, which are pivotal in modern medicinal chemistry.
Core Physicochemical Properties
This compound is a heterocyclic organic compound that serves as a critical building block in synthetic chemistry. For practical applications, it is most frequently handled and utilized as its pinacol ester derivative. This esterification enhances stability, making it less prone to dehydration and protodeboronation, thereby improving its shelf-life and reliability in reactions.[1][2] The key properties of both the free boronic acid and its pinacol ester are summarized below for direct comparison.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₈H₁₃BN₂O₃[][4][5] | C₁₄H₂₃BN₂O₃[6][7][8] |
| Molecular Weight | 196.01 g/mol [][4] | 278.16 g/mol [6][7][9] |
| CAS Number | 1105511-68-9[4][5] | 903550-26-5[6][9] |
| IUPAC Name | [1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]boronic acid[] | 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[9] |
| Appearance | Solid | White to off-white solid |
| Melting Point | Not specified | 74-78 °C |
| Primary Application | Intermediate for Suzuki-Miyaura cross-coupling reactions[1][] | Reactant for Suzuki-Miyaura cross-coupling reactions |
The Strategic Role of the Tetrahydropyran (THP) Group
The inclusion of a tetrahydropyran (THP) moiety is a deliberate and crucial chemical strategy. The pyrazole ring contains an acidic N-H proton. In the context of many organometallic reactions, particularly those involving strong bases or nucleophiles (like the lithiation step during synthesis), this proton can interfere, leading to deprotonation at the nitrogen instead of the desired carbon atom.
The THP group functions as a robust protecting group for the pyrazole nitrogen. By converting the N-H to an N-THP acetal, the following advantages are realized:
-
Prevention of Side Reactions: It blocks the acidic site, directing metallation to the C5 position of the pyrazole ring, which is essential for introducing the boronic acid functionality.
-
Enhanced Solubility: The THP group increases the molecule's lipophilicity, often improving its solubility in organic solvents used in synthesis.
-
Stability: While the THP group is stable under basic and nucleophilic conditions typical of borylation and Suzuki couplings, it can be removed under acidic conditions if the final product requires a free N-H group.
Synthesis of this compound pinacol ester
The synthesis of the pinacol ester is a well-established procedure involving directed ortho-metalation followed by electrophilic trapping with a boron source. The following protocol is a self-validating system where successful lithiation is confirmed by the subsequent borylation.
Synthesis Workflow Diagram
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[6][10]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Causality: The low temperature is critical to prevent side reactions and ensure kinetic control, leading to selective deprotonation at the C5 position adjacent to the N1-THP group, which is the most acidic carbon proton.
-
-
Borylation: After stirring the resulting solution at -78 °C for 5-10 minutes, slowly add triisopropyl borate (1.2 equivalents) dropwise.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature over a period of 90 minutes, then continue stirring for an additional 16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Esterification: Cool the reaction in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is neutral (7-8). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Note: The pinacol ester is formed during the work-up or purification stage, as the initially formed boronic acid/borate complex reacts with pinacol (which can be added or is sometimes generated in situ) or is esterified during chromatography. For a more direct esterification, pinacol can be added after the triisopropyl borate.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is to serve as the organoboron partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][11] This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl scaffolds that are common motifs in pharmaceuticals.[2][12]
Mechanistic Overview
The reaction proceeds via a catalytic cycle that continuously regenerates the active palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (activated by a base) transfers its organic group (the pyrazole moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst.
Validated Experimental Protocol for Suzuki-Miyaura Coupling
This general protocol can be adapted for various aryl or heteroaryl halides. Optimization may be required for challenging substrates.[13][14]
-
Reaction Setup: In a reaction vessel, combine the 1-(THP)-pyrazole-5-boronic acid pinacol ester (1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.5 equivalents).[15]
-
Catalyst Choice: For nitrogen-containing heterocycles, modern catalyst systems using bulky, electron-rich phosphine ligands (like XPhos or SPhos) with a palladium source (like Pd₂(dba)₃) or pre-catalysts (like XPhos Pd G2) often provide superior yields by promoting efficient oxidative addition and preventing catalyst inhibition.[16][17]
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).[15]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Causality: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and to minimize side reactions like the homocoupling of the boronic acid.[14]
-
-
Heating: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring for the required time (e.g., 6-12 hours).[15] Monitor reaction completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or recrystallization to obtain the desired coupled product.
Safety and Handling
Boronic acids and their derivatives require careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.
| Hazard Aspect | Precaution and Response |
| GHS Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][18] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and appropriate protective gloves (e.g., nitrile).[18][19] |
| Handling | Use in a well-ventilated fume hood to avoid inhalation of dust.[19][20] Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19][20] For long-term stability, refrigeration (2-8 °C) is recommended. The pinacol ester is hygroscopic and should be protected from moisture.[18] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[19] |
| First Aid (Skin) | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[19][21] |
| First Aid (Ingestion/Inhalation) | Move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[19] |
Conclusion
This compound, particularly in its stable pinacol ester form, is a high-value, versatile building block for drug discovery and materials science. Its well-defined synthesis and robust performance in Suzuki-Miyaura cross-coupling reactions allow for the strategic incorporation of the pyrazole moiety into complex molecular architectures. A thorough understanding of its handling, the rationale behind its protected form, and the mechanics of its primary application empowers researchers to leverage this reagent to its full potential in the synthesis of novel chemical entities.
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1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE - precisionFDA. [Link]
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An In-Depth Technical Guide to the Solubility of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical and practical aspects of its solubility, and a robust experimental protocol for determining its solubility in various organic solvents.
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a heterocyclic organic compound featuring a pyrazole ring, a tetrahydropyran moiety, and a boronic acid functional group.[1][2][] Its molecular formula is C₈H₁₃BN₂O₃, and it has a molecular weight of approximately 196.01 g/mol .[1][2] This compound has emerged as a critical building block in synthetic organic chemistry, primarily utilized as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the incorporation of the pyrazole scaffold into more complex molecules, making it a valuable intermediate in the synthesis of novel compounds for medicinal chemistry, materials science, and agricultural chemistry.[1]
A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use. Solubility dictates the choice of reaction medium, influences reaction kinetics and yield, and is a critical factor in purification, isolation, and formulation processes. This guide aims to provide the foundational knowledge and practical tools for researchers to effectively work with this versatile reagent.
Physicochemical Properties and their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, the interplay between its different structural components governs its behavior in various solvents.
Key Structural Features:
-
Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is a Lewis acid, which can interact with Lewis bases. The boronic acid moiety is known to be susceptible to dehydration, which can lead to the formation of cyclic anhydrides known as boroxines.[4][5] This process can complicate solubility studies.
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, contributing to the molecule's polarity.
-
Tetrahydropyran (THP) Group: A six-membered saturated heterocyclic ether. The ether oxygen can act as a hydrogen bond acceptor. The THP group is largely nonpolar and contributes to the lipophilicity of the molecule.
The overall solubility profile of this compound is a balance between the polar, hydrophilic boronic acid and pyrazole components and the more lipophilic tetrahydropyran moiety.[1] This balance results in variable solubility across different organic solvents.[1]
General Solubility Characteristics:
-
Water Solubility: The compound exhibits limited solubility in water.[1]
-
Organic Solvents: Its solubility in organic solvents is dependent on the solvent's polarity and hydrogen bonding capacity.[1] Generally, boronic acids show higher solubility in polar solvents like ethers and ketones, moderate solubility in solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents.[5][6]
It is also important to note that boronic acids can often be converted to their pinacol esters to enhance their stability and solubility in organic solvents.[5][7] The pinacol ester of the title compound, 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, is a solid with a melting point of 74-78 °C.[1]
Quantitative Solubility Data: A Gap in the Literature
A comprehensive search of publicly available scientific literature reveals a lack of specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of common organic solvents. While qualitative descriptions are available, precise measurements are not readily published. This highlights the necessity for researchers to determine this data empirically for their specific applications. The following sections provide the theoretical framework and a detailed experimental protocol to address this gap.
Experimental Determination of Solubility: A Step-by-Step Protocol
The dynamic method is a reliable technique for determining the solubility of compounds like boronic acids.[4][5][8] This method involves a controlled heating process to find the temperature at which a known composition of solute and solvent becomes a homogeneous solution.
Diagram of the Dynamic Solubility Determination Workflow
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Safety and Handling
This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. [2]When handling this compound, it is essential to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. [9]
Conclusion
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ResearchGate. (n.d.). Boric acid solubility in different solvents (Ullmann's 2006). Retrieved from [Link]
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The Advent and Ascension of N-Protected Pyrazole Boronic Acids: A Technical Guide for the Modern Chemist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous therapeutic agents.[1][2][3][4] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex molecules, with aryl and heteroaryl boronic acids serving as indispensable building blocks.[1][5][6] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of N-protected pyrazole boronic acids. We will delve into the critical role of N-protection in modulating the stability and reactivity of these reagents, detail key synthetic methodologies with field-proven protocols, and illuminate their application in the synthesis of medicinally relevant compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile reagents in their synthetic endeavors.
The Genesis of a Versatile Reagent: An Evolving History
The history of N-protected pyrazole boronic acids is not one of a singular discovery but rather an evolution driven by the relentless pursuit of more efficient and reliable synthetic methodologies in drug discovery. The inherent value of the pyrazole moiety in bioactive molecules spurred chemists to develop robust methods for its incorporation into complex scaffolds.[2][7]
Early forays into the Suzuki-Miyaura coupling of unprotected pyrazoles were often hampered by challenges such as catalyst inhibition and undesired side reactions stemming from the acidic N-H proton of the pyrazole ring.[8] This led to the logical progression of employing N-protecting groups, a now-standard strategy in organic synthesis to temporarily mask a reactive functional group. The selection of an appropriate protecting group is paramount, as it must be stable to the reaction conditions for the introduction of the boronic acid functionality and the subsequent cross-coupling reaction, yet readily cleavable under mild conditions.[9]
The widespread adoption of protecting groups like tert-butoxycarbonyl (Boc) and tetrahydropyranyl (THP) for pyrazoles marked a significant step forward, enabling more controlled and higher-yielding syntheses of the desired boronic acids and their derivatives.[10][11]
The "Why": The Imperative of N-Protection
The rationale behind N-protection in pyrazole boronic acid chemistry is multifaceted, addressing several key challenges encountered with their unprotected counterparts:
-
Enhanced Stability and Handling: Unprotected heteroaryl boronic acids can be prone to protodeboronation, a process where the C-B bond is cleaved by a proton source. N-protection, particularly with sterically bulky groups, can mitigate this decomposition pathway, leading to reagents with a longer shelf-life and greater reliability.[12]
-
Improved Solubility: The introduction of certain protecting groups can enhance the solubility of pyrazole intermediates in organic solvents commonly used in synthesis and purification.
-
Prevention of Catalyst Inhibition: The lone pair of electrons on the unprotected pyrazole nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of undesired complexes. N-protection effectively blocks this interaction, ensuring the catalytic cycle proceeds efficiently.[8][12]
-
Direction of Regioselectivity: In some instances, the protecting group can influence the regioselectivity of subsequent functionalization steps on the pyrazole ring.
-
Facilitation of Purification: The presence of a lipophilic protecting group can aid in the chromatographic purification of intermediates.
The choice of the N-protecting group is a critical experimental parameter, with the ideal group offering a balance of stability, ease of introduction and removal, and minimal electronic interference in the desired reactions.
The Art of Synthesis: An Evolving Methodological Landscape
The synthesis of N-protected pyrazole boronic acids has evolved from multi-step, often low-yielding procedures to more streamlined and efficient one-pot methodologies. Below, we explore some of the key synthetic strategies.
Halogen-Lithium Exchange and Borylation
One of the earliest and most fundamental approaches involves a halogen-lithium exchange on an N-protected halopyrazole, followed by quenching with a boron electrophile.
Diagram: General Workflow for Halogen-Lithium Exchange Route
Caption: Miyaura borylation for N-protected pyrazole boronic esters.
In the Trenches: Field-Proven Experimental Protocols
Synthesis of 1-Boc-1H-pyrazole-4-boronic acid pinacol ester via Miyaura Borylation
This protocol is adapted from a patented method and represents a common and efficient synthesis. [13] Step 1: Reaction Setup
-
To a reaction vessel, add 1-Boc-4-iodopyrazole (1 equivalent), bis(pinacolato)diboron (1 equivalent), and potassium acetate (1 equivalent).
-
Add a suitable solvent, such as isopropanol.
-
Deoxygenate the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.01 equivalents).
Step 2: Reaction
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 16 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., petroleum ether).
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-4-pyrazoleboronic acid pinacol ester.
Synthesis of 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester via Lithiation and Borylation
This protocol is based on a commonly employed method for the synthesis of THP-protected pyrazole boronic esters. [14] Step 1: Lithiation
-
Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1 equivalent, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 5 minutes after the addition is complete.
Step 2: Borylation
-
Slowly add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature over approximately 90 minutes.
-
Continue stirring at room temperature for 16 hours.
Step 3: Workup and Purification
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride until the pH is between 7 and 8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Applications in Drug Discovery: Building the Molecules of Tomorrow
N-protected pyrazole boronic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents. [15]
Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. The ability to functionalize the pyrazole ring through Suzuki-Miyaura coupling with N-protected pyrazole boronic acids allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Anti-inflammatory Drugs: The Case of Celecoxib
Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core. While many synthetic routes to Celecoxib exist, the use of pyrazole boronic acids in a Suzuki-Miyaura coupling strategy represents a convergent and efficient approach to constructing this key structural motif. [15][16]
Table 1: Comparison of Common N-Protecting Groups for Pyrazole Boronic Acids
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc2O, DMAP, base | Strong acid (e.g., TFA, HCl) | Good for many cross-coupling reactions |
| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Mild acid (e.g., p-TsOH, PPTS) | Stable to strong bases and nucleophiles |
| Trityl | Tr | Trityl chloride, base | Mild acid | Bulky, can offer steric protection |
| Methylsulfonylmethyl | MSM | (Chloromethyl)methyl sulfane, base | Strong base | Electron-withdrawing, can affect reactivity |
Future Outlook
The field of N-protected pyrazole boronic acids continues to evolve, with ongoing research focused on the development of novel protecting groups that offer orthogonal stability and even more efficient cleavage conditions. Furthermore, the development of more active and robust palladium catalysts for Suzuki-Miyaura cross-coupling will continue to expand the scope and utility of these indispensable synthetic building blocks. As the demand for novel and complex pharmaceuticals grows, the importance of N-protected pyrazole boronic acids in the synthetic chemist's toolbox is set to increase.
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. (n.d.). Retrieved from [Link]
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Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). National Institutes of Health. Retrieved from [Link]
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- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 14. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 903550-26-5 [chemicalbook.com]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of THP-Pyrazole Boronic Acid Esters
Introduction
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyrazole-containing compounds have garnered significant attention due to their prevalence in a wide array of pharmaceuticals and agrochemicals, attributed to the pyrazole ring's metabolic stability and versatile interaction capabilities.[1][2] When combined with the synthetic utility of boronic acids, specifically their pinacol esters, a powerful class of reagents emerges: THP-pyrazole boronic acid esters. The tetrahydropyranyl (THP) group serves as a robust protecting group for one of the pyrazole's nitrogen atoms, enabling regioselective functionalization. This guide provides a comprehensive overview of the physical and chemical properties of THP-pyrazole boronic acid esters, offering insights into their synthesis, stability, reactivity, and characterization for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
THP-pyrazole boronic acid esters are characterized by a pyrazole ring substituted with a boronic acid pinacol ester and a tetrahydropyranyl (THP) protecting group on one of the nitrogen atoms. This structural arrangement imparts a unique combination of stability and reactivity, making them valuable intermediates in organic synthesis.
Part 1: Synthesis and Purification
The synthesis of THP-pyrazole boronic acid esters typically involves a multi-step sequence that begins with the protection of the pyrazole nitrogen, followed by directed metallation and subsequent borylation.
General Synthesis Workflow
A common synthetic route is outlined below. The initial step is the protection of the pyrazole nitrogen with 3,4-dihydro-2H-pyran (DHP) to form the THP-protected pyrazole. This is followed by a deprotonation-borylation sequence.
Caption: General workflow for the synthesis of THP-pyrazole boronic acid esters.
Detailed Experimental Protocol: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[5]
-
Protection: To a solution of 1H-pyrazole in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Add 3,4-dihydro-2H-pyran dropwise at room temperature and stir until the reaction is complete (monitored by TLC). Work up the reaction to isolate the 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
-
Borylation:
-
Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add an equimolar amount of n-butyllithium, maintaining the temperature below -70 °C.
-
After stirring for a short period, add an equimolar amount of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by silica gel column chromatography.
Part 2: Physical Properties
The physical properties of THP-pyrazole boronic acid esters are crucial for their handling, storage, and application in subsequent reactions. These compounds are generally white to off-white solids at room temperature.
Solubility and Stability
THP-pyrazole boronic acid esters exhibit moderate solubility in a range of common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. They are generally stable under anhydrous conditions but are susceptible to hydrolysis, particularly in the presence of acid or base, which can cleave the boronic ester and/or the THP protecting group.[3] For long-term storage, it is recommended to keep them in a cool, dry place under an inert atmosphere.
Table of Physical Properties
| Property | 1-(THP)-pyrazole-5-boronic acid pinacol ester[4] | 1-(THP)-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (unprotected) |
| Molecular Formula | C₁₄H₂₃BN₂O₃ | C₁₅H₂₂BF₃N₂O₃ | C₉H₁₅BN₂O₂ |
| Molecular Weight | 278.16 g/mol | 346.15 g/mol | 194.04 g/mol |
| Appearance | White solid | Solid | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
Part 3: Chemical Properties and Reactivity
The chemical reactivity of THP-pyrazole boronic acid esters is dominated by the boronic acid ester functionality, which readily participates in a variety of cross-coupling reactions. The THP group provides stability and regiochemical control during these transformations.
Suzuki-Miyaura Cross-Coupling
The most prominent application of these reagents is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[5] The pyrazolyl moiety can be coupled with a wide range of aryl, heteroaryl, and vinyl halides or triflates.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligands is critical for reaction efficiency and can influence reaction rates and yields. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed.
-
Base: A base is required to activate the boronic ester and facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can impact the reaction outcome, particularly with sensitive substrates.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic reactants and the inorganic base.
Deprotection of the THP Group
The THP group is an acetal and is therefore labile under acidic conditions.[6] This allows for its removal after the desired coupling reaction, unmasking the N-H of the pyrazole ring, which can be important for biological activity or further functionalization.
Experimental Protocol: THP Deprotection
-
Dissolve the THP-protected pyrazole derivative in a protic solvent such as methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid).
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the acid and work up the reaction to isolate the deprotected pyrazole.
Stability Considerations
While the pinacol ester enhances stability compared to the free boronic acid, these compounds can still undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. The THP group is generally stable to basic conditions, organometallics, and hydrides.[6]
Part 4: Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of THP-pyrazole boronic acid esters.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the presence of the pyrazole, THP, and pinacol protons, with characteristic chemical shifts and coupling patterns. For example, in the ¹H NMR spectrum of 4-pyrazole boronic acid pinacol ester, the pyrazole protons appear as a singlet at δ 7.91 ppm, and the pinacol methyl protons appear as a singlet at δ 1.33 ppm.[7]
-
¹³C NMR provides information on the carbon skeleton.
-
¹¹B NMR is a valuable tool to characterize the boron center, with the chemical shift indicating the coordination state of the boron atom.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the elemental composition of the compound.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of THP-pyrazole boronic acid esters. However, care must be taken as on-column hydrolysis to the corresponding boronic acid can occur under typical reversed-phase conditions.[3] The choice of column and mobile phase is critical to minimize this degradation.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing purity.
Conclusion
THP-pyrazole boronic acid esters are versatile and valuable building blocks in modern organic synthesis, particularly for the construction of pharmaceutically relevant molecules. Their synthesis is well-established, and their reactivity in cross-coupling reactions is predictable and efficient. A thorough understanding of their physical and chemical properties, including their stability and reactivity profiles, is crucial for their effective utilization in research and development. The protocols and data presented in this guide provide a solid foundation for scientists working with this important class of compounds.
References
-
PubChem. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Available from: [Link]
-
Organic Syntheses. ASYMMETRIC HOMOLOGATION OF BORONIC ESTERS WITH (DICHLOROMETHYL)LITHIUM: (1R,2S,3R,5S)-(+)-3-((S)-1-CHLORO-3,3-DIMETHYLBUTYL)-2,6,6-TRIMETHYLBICYCLO[3.1.1]HEPTAN-3-OL. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from: [Link]
-
PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Available from: [Link]
-
Raina, S., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 113(28), 7734-7739. Available from: [Link]
- Hall, D. G. (Ed.). (2011).
-
Iaroshenko, V. O., et al. (2011). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 13(11), 3149-3156. Available from: [Link]
-
Marinaro, W. A., & Stella, V. J. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]
-
Li, Y., et al. (2018). Order of thermodynamic stability of representative boronic esters. ResearchGate. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 145–155. Available from: [Link]
-
Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available from: [Link]
- Google Patents. (2019). Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Soares, M. A., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(19), 3465. Available from: [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. Available from: [Link]
- Google Patents. (2022). Preparation method of 4-pyrazole boronic acid pinacol ester.
-
Matteson, D. S. (2008). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 73(16), 6069–6083. Available from: [Link]
-
Malig, T. C., et al. (2017). Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. ResearchGate. Available from: [Link]
-
Moghal, M. M. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845–1866. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available from: [Link]
-
Gomaa, M. S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. Available from: [Link]
-
Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available from: [Link]
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commercial availability of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
An In-depth Technical Guide to the Commercial Availability and Application of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed technical overview of this compound and its more commonly available pinacol ester derivative. As crucial building blocks in modern medicinal chemistry, understanding their commercial landscape, properties, and applications is essential for the efficient synthesis of novel chemical entities.
Introduction: The Strategic Value of Protected Pyrazole Boronic Acids
In the landscape of drug discovery, heterocyclic scaffolds are paramount, with pyrazoles standing out as "privileged structures" due to their presence in a multitude of approved pharmaceuticals. Their utility lies in their capacity to engage in diverse biological interactions and serve as effective bioisosteres. When combined with the synthetic versatility of boronic acids, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, pyrazole boronic acids become powerful tools for constructing complex molecular architectures.
A significant challenge in using pyrazole derivatives is the reactivity of the N-H proton, which can interfere with metal-catalyzed reactions. The introduction of a tetrahydropyran (THP) protecting group on the pyrazole nitrogen elegantly circumvents this issue. This modification enhances the stability and reactivity of the boronic acid in key C-C bond-forming steps. This guide focuses on the commercially available 1-(THP)-pyrazole-5-boronic acid and its pinacol ester, reagents that streamline the synthesis of advanced pyrazole-containing compounds.[1][]
Commercial Availability
This compound and its pinacol ester are readily available from a wide range of chemical suppliers, ensuring a stable supply chain for research and development. The pinacol ester is often the preferred commercial form due to its enhanced stability and ease of handling compared to the free boronic acid.
Below is a summary of representative vendors. Researchers are advised to consult supplier websites for the most current product specifications and availability.
| Supplier | Product Name | CAS Number | Typical Purity |
| Sigma-Aldrich | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 903550-26-5 | 97% |
| Santa Cruz Biotechnology | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid, pinacol ester | 903550-26-5 | Research Grade[3] |
| MedChemExpress | 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 903550-26-5 | 98.0%[4] |
| Alfa Chemistry | This compound | 1105511-68-9 | 95%[5] |
| BOC Sciences | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid | 1105511-68-9 | N/A[] |
| CymitQuimica | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 903550-26-5 | 97%[6] |
Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective use in synthesis and process development.
This compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₃BN₂O₃ | [][5][7] |
| Molecular Weight | 196.01 g/mol | [][7][8] |
| Appearance | White to off-white solid | N/A |
| IUPAC Name | [2-(oxan-2-yl)pyrazol-3-yl]boronic acid | [][5][7] |
| Storage | 2-8°C, under inert atmosphere |
This compound pinacol ester
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃BN₂O₃ | [6][9][10] |
| Molecular Weight | 278.16 g/mol | [9] |
| Appearance | White Crystalline Solid | [11] |
| Melting Point | 73 - 78 °C | [11] |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | [4] |
| Storage | 2-8°C, away from moisture | [4] |
Key Applications in Synthetic Chemistry
The primary utility of this reagent lies in its role as a precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between the pyrazole ring and various aryl or heteroaryl halides. This methodology is instrumental in building the complex scaffolds required for drug candidates, such as in the synthesis of darolutamide derivatives, which are potent androgen receptor inhibitors.[1]
Generalized Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a robust starting point for coupling the pinacol ester derivative with an aryl halide. Optimization of catalyst, base, and solvent may be required for specific substrates.
Materials:
-
1-(THP)-pyrazole-5-boronic acid pinacol ester (1.2 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: To a dry Schlenk flask, add the aryl halide, 1-(THP)-pyrazole-5-boronic acid pinacol ester, and base.
-
Inerting: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture.
-
Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C) and monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue via silica gel column chromatography.
THP Deprotection Protocol
After successful coupling, the THP group can be efficiently removed under mild acidic conditions to reveal the N-H pyrazole.
-
Dissolve the coupled product in a protic solvent like methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., 2M HCl, p-toluenesulfonic acid).
-
Stir the mixture at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent, dry, and concentrate to yield the final deprotected compound.
Synthetic Workflow Diagram
The following diagram outlines the logical flow from starting materials to the final, functionalized N-H pyrazole product.
Caption: Synthetic pathway from protected boronic ester to final product.
Quality Control & Analytical Methods
Verifying the identity and purity of starting materials is a non-negotiable step for reproducible and reliable synthesis. The Certificate of Analysis (CoA) from the supplier should be reviewed. Independent verification can be performed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.
Safety Data Sheets (SDS) must be consulted before handling. The pinacol ester is generally considered non-hazardous under OSHA standards but requires standard laboratory precautions like wearing personal protective equipment and ensuring adequate ventilation.[9][11]
Conclusion
This compound and its pinacol ester are commercially accessible, stable, and versatile reagents. Their utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to synthesize diverse, functionalized pyrazole compounds. For medicinal chemists and drug development professionals, these building blocks are invaluable for accelerating the discovery and development of novel therapeutics.
References
- Vertex AI Search. (n.d.). 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester Suppliers.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Reaction
Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous commercially available drugs.[1] Their prevalence is due to their ability to engage in various biological interactions, making them a privileged scaffold in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2][3] This palladium-catalyzed reaction offers a broad substrate scope and functional group tolerance, making it an indispensable tool for medicinal chemists.[4]
This guide provides a detailed examination of the Suzuki-Miyaura coupling utilizing 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid, a key building block for introducing a protected pyrazole moiety.[5] We will delve into the mechanistic nuances, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.
Understanding the Reagent: this compound
The choice of this compound (CAS No: 1105511-68-9) is strategic for several reasons.[6][7]
-
The Pyrazole Moiety : As a 5-membered aromatic heterocycle with two adjacent nitrogen atoms, pyrazole can act as a versatile pharmacophore.
-
The Boronic Acid Functionality : This group is the nucleophilic partner in the Suzuki-Miyaura coupling, enabling the formation of a C-C bond with an aryl or heteroaryl halide.[8]
-
The Tetrahydropyran (THP) Protecting Group : The THP group is an acid-labile protecting group for the pyrazole nitrogen.[9][10] This protection is crucial for several reasons:
-
It prevents N-arylation, a potential side reaction.
-
It can improve the solubility of the reagent in organic solvents.
-
It modulates the electronic properties of the pyrazole ring, which can influence reactivity.
-
The THP group can be readily removed under mild acidic conditions, such as acetic acid in aqueous THF, to reveal the free pyrazole N-H.[11][12]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][13] The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.[3]
-
Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][14]
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][13]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]
-
Base (e.g., Na₂CO₃, 2.5 equiv)[15]
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[15]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and equipment
Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound, the aryl/heteroaryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 6 hours).[15]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates and reaction conditions. The following table outlines key parameters for optimization.
| Parameter | Common Choices | Considerations |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) | The choice of ligand is critical, especially for challenging substrates like heteroaryl chlorides.[16][17] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | The base plays a crucial role in the transmetalation step.[14][18] Stronger bases may be required for less reactive substrates but can also promote side reactions. |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | The solvent system can influence the solubility of reagents and the reaction rate. Anhydrous conditions can be beneficial for certain substrates.[4][19] |
| Temperature | Room temperature to >100 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of sensitive substrates or catalysts.[16] |
Common Issues and Solutions:
-
Low Yield:
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[16][20] Using a less aqueous solvent system or a milder base can sometimes mitigate this.
-
Catalyst Deactivation: Heteroatoms in the substrates can coordinate to the palladium catalyst and inhibit its activity.[20] Using a more robust ligand or a higher catalyst loading may be necessary.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
Screen different catalysts, bases, and solvents.
-
-
Formation of Side Products:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can sometimes be suppressed by carefully controlling the stoichiometry and reaction conditions.
-
Deprotection of the THP Group
Once the desired coupled product is obtained, the THP group can be removed to yield the N-H pyrazole.
General Deprotection Protocol:
-
Dissolve the THP-protected compound in a mixture of acetic acid, THF, and water (e.g., 4:2:1 v/v/v).[11]
-
Stir the mixture at a slightly elevated temperature (e.g., 45 °C) and monitor the reaction by TLC or LC-MS.[11]
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify as needed.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of diverse pyrazole-containing molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of compounds with potential applications in drug discovery and materials science. This guide provides a solid foundation for utilizing this important synthetic transformation.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
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RSC Publishing. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
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Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
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University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
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PubChem. This compound. [Link]
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Wikipedia. Suzuki reaction. [Link]
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ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
ChemistryViews. Base-Free Suzuki-Miyaura Coupling. [Link]
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RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. [Link]
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ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
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ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]
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NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
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Proprep. What is a THP protecting group, and how is it used in organic synthesis? [Link]
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Pharmaffiliates. 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]
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ResearchGate. Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. | Request PDF. [Link]
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PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
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Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism –. [Link]
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Semantic Scholar. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
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ResearchGate. ChemInform Abstract: Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. [Link]
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Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
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PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Application Note: A Protocol for the Strategic Use of 1-(THP)pyrazole-5-boronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Pyrazole Moiety in Modern Chemistry
The pyrazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a critical component in designing molecules with specific therapeutic actions. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[1][3]
This application note provides a detailed protocol and scientific rationale for the use of 1-(tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid and its more stable pinacol ester derivative[4][5] in Suzuki-Miyaura cross-coupling reactions. The tetrahydropyranyl (THP) group serves as a crucial N-H protecting group, preventing catalyst inhibition and undesired side reactions that can occur with unprotected nitrogen-rich heterocycles.[6] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for incorporating the valuable pyrazole-5-yl moiety into complex molecular architectures.
The Rationale Behind the Method: Why N-Protection is Critical
The success of a Suzuki-Miyaura coupling hinges on the precise orchestration of a palladium-catalyzed cycle. However, heteroaromatic substrates, particularly those with acidic N-H protons like pyrazole, introduce specific challenges.
-
Catalyst Inhibition: The lone pair of electrons on the unprotected pyrazole nitrogen can coordinate to the palladium center. This coordination can lead to catalyst deactivation or inhibition, slowing down or completely halting the catalytic cycle.[6][7]
-
Protodeboronation: Heteroaryl boronic acids are often susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the parent heterocycle and reducing the yield of the desired coupled product.[8][9] The acidic N-H proton can exacerbate this issue.
The use of the THP protecting group directly addresses these problems. By replacing the acidic proton on the pyrazole nitrogen, the THP group prevents coordination with the palladium catalyst and increases the stability of the boronic acid, ensuring efficient and high-yielding cross-coupling.[10][11][12] The THP group is stable under the basic conditions of the Suzuki coupling but can be readily removed under mild acidic conditions post-coupling.[13][14][15]
Caption: High-level experimental workflow for the two-stage protocol.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimization. The generally accepted cycle for the Suzuki-Miyaura reaction involves three primary steps.[3][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the THP-pyrazole) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of 1-(THP)pyrazole-5-boronic acid Pinacol Ester
This protocol describes a general procedure for the coupling of 1-(tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with a generic aryl bromide. The pinacol ester is often preferred over the free boronic acid due to its enhanced stability and ease of handling.[16][17]
Materials:
-
1-(THP)-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv)
-
Aryl Bromide (1.0 equiv, e.g., 4-bromoanisole)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk tube or equivalent)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 1-(THP)pyrazole-5-boronic acid pinacol ester (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction) via syringe. The reaction mixture should be a suspension.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for the required time (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure THP-protected coupled product.
Optimization of Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact reaction yield and time. The following table provides a comparative guide for optimizing the coupling reaction.
| Component | Reagent Options | Rationale & Field Insights |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands (e.g., XPhos, SPhos) | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging or sterically hindered substrates, more active catalyst systems using bulky, electron-rich phosphine ligands like XPhos or SPhos with a Pd(0) source like Pd₂(dba)₃ often give superior results.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is crucial for activating the boronic ester to form the boronate species for transmetalation.[3] K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is more soluble and often more effective for difficult couplings. K₃PO₄ is a stronger base that can be beneficial with less reactive aryl chlorides.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is typical. Dioxane/H₂O is a very common and effective system.[18][19] Toluene can be used for higher temperatures. Anhydrous conditions can also be employed, particularly with certain catalyst systems. |
| Boron Source | Boronic Acid vs. Pinacol Ester vs. MIDA boronate | Pinacol esters offer greater stability against protodeboronation compared to free boronic acids.[16] MIDA boronates provide even greater stability and allow for sequential cross-couplings, though they require an additional deprotection step to release the boronic acid in situ.[16] |
Protocol 2: THP Group Deprotection
After successful coupling and purification, the THP group must be removed to yield the final N-H pyrazole product. This is typically achieved through mild acid-catalyzed hydrolysis.[13][14]
Materials:
-
Purified THP-protected coupled product (1.0 equiv)
-
Solvent (e.g., Methanol, Ethanol, or Dichloromethane)
-
Acid Catalyst (e.g., 2M Hydrochloric Acid, p-Toluenesulfonic acid (p-TSA))
Step-by-Step Procedure:
-
Dissolution: Dissolve the THP-protected pyrazole in a suitable solvent like methanol (e.g., 5-10 mL per 100 mg of substrate).
-
Acid Addition: Add a catalytic amount of acid. For example, add a few drops of 2M HCl or a small spatula tip of p-TSA.
-
Reaction: Stir the solution at room temperature. The reaction is typically fast, often completing within 30 minutes to 2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS by observing the disappearance of the starting material and the appearance of the more polar product spot.
-
Workup: Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the organic solvent (e.g., methanol) under reduced pressure. Extract the remaining aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final deprotected product. Further purification by chromatography or recrystallization may be performed if necessary.
Conclusion
The use of 1-(THP)pyrazole-5-boronic acid or its pinacol ester is a highly effective strategy for incorporating the pyrazole-5-yl moiety into complex molecules via the Suzuki-Miyaura reaction. The THP protecting group successfully circumvents common issues associated with unprotected N-H azoles, such as catalyst inhibition. The two-stage protocol of coupling followed by a straightforward acidic deprotection provides a reliable and high-yielding pathway to access a diverse range of functionalized pyrazoles for applications in drug discovery and materials science.
References
- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- Wallace, D. J., & Chen, C. (2002). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters.
- Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.
- Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org.
- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. totalsynthesis.com.
- Singh, U., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
- El-Shishtawy, R. M., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
- MCE. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | Biochemical Reagent. medchemexpress.com.
- Organic Chemistry Portal. Tetrahydropyranyl Ethers. organic-chemistry.org.
- El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules.
- AOBChem USA. 1-THP-1H-Pyrazolyl-5-boronic acid pinacol ester. aobchem.com.
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Application Notes & Protocols: Strategic Synthesis of Pyrazole-Containing APIs Using Boronic Acids
Introduction: The Pyrazole Scaffold and the Boronic Acid Advantage
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Selinexor. The ability to precisely functionalize this core is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.
Boronic acids have emerged as indispensable tools in this endeavor.[2] Their stability, low toxicity, and remarkable versatility in metal-catalyzed cross-coupling reactions make them ideal reagents for constructing the complex molecular architectures of modern pharmaceuticals.[2][3] The Nobel Prize-winning Suzuki-Miyaura coupling, in particular, leverages boronic acids to form carbon-carbon (C-C) bonds with exceptional efficiency and functional group tolerance.[2][4] Beyond C-C bonds, the Chan-Lam coupling reaction utilizes boronic acids for the formation of carbon-nitrogen (C-N) bonds, providing a powerful method for N-arylation of the pyrazole core.[5][6]
This guide provides an in-depth exploration of these boronic acid-mediated strategies for the synthesis of pyrazole-containing APIs. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Core Synthetic Strategies & Mechanisms
The two predominant strategies for incorporating aryl groups into pyrazole-based APIs using boronic acids are the Palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and the Copper-catalyzed Chan-Lam coupling for C-N bond formation.
Strategy 1: C-C Bond Formation via Suzuki-Miyaura Coupling
This reaction is the workhorse for creating 1,5-diarylpyrazoles, a common motif in many APIs like Celecoxib. The general approach involves coupling a halo-pyrazole (typically a bromo- or iodo-pyrazole) with an aryl boronic acid in the presence of a palladium catalyst and a base.
Generalized Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the pyrazole-halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The aryl group (R²) from the boronic acid (activated by a base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4]
Strategy 2: C-N Bond Formation via Chan-Lam Coupling
For the synthesis of N-aryl pyrazoles, the Chan-Lam coupling offers a powerful alternative to traditional methods. This reaction couples the N-H bond of a pyrazole directly with an aryl boronic acid, typically using a copper catalyst (e.g., Cu(OAc)₂) and often in the presence of a base and an oxidant (air).[7][8]
Generalized Workflow: The process is operationally simple and avoids the need for pre-functionalizing the pyrazole with a leaving group.
Caption: General experimental workflow for a Chan-Lam N-arylation reaction.
The precise mechanism of the Chan-Lam coupling is complex and still debated, but it is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[8] A plausible pathway involves transmetalation of the aryl group from boron to the copper center, coordination of the pyrazole, followed by a reductive elimination step to form the C-N bond.[8] The regioselectivity of N-arylation on unsymmetrical pyrazoles can be influenced by both steric and electronic factors of the substituents on the pyrazole ring.[6][9]
Protocols and Experimental Design
Protocol 1: Synthesis of a Celecoxib Analogue via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib), a selective COX-2 inhibitor. The key step is the construction of the 1,5-diarylpyrazole core. While the traditional synthesis involves cyclocondensation, a modern approach can utilize a pre-formed halo-pyrazole and a boronic acid. For the purpose of this guide, we will outline the foundational cyclocondensation method which is widely documented.[10][11]
Step 1: Synthesis of the 1,3-Diketone Intermediate The synthesis begins with a Claisen condensation between 4-methylacetophenone and an ester with a trifluoromethyl group, such as ethyl trifluoroacetate.[10][12]
-
Reagents:
-
4-Methylacetophenone (1.0 equiv)
-
Ethyl trifluoroacetate (1.2 equiv)
-
Sodium methoxide (1.5 equiv)
-
Solvent: Toluene
-
-
Procedure:
-
Charge a dry, inert-atmosphere flask with sodium methoxide and toluene.
-
Add a solution of 4-methylacetophenone in toluene at room temperature (20-25 °C).
-
Slowly add a solution of ethyl trifluoroacetate in toluene, maintaining the temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 12-24 hours, monitoring by TLC or LC-MS for completion.[12]
-
Cool the reaction mixture and quench by pouring it into dilute aqueous hydrochloric acid.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione. This intermediate is often used in the next step without further purification.
-
Step 2: Cyclocondensation to form the Pyrazole Core The diketone intermediate is reacted with 4-sulfonamidophenylhydrazine hydrochloride to form the pyrazole ring.[11][12]
-
Reagents:
-
1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (1.0 equiv)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.0 equiv)
-
Solvent: Ethanol or a mixture of ethyl acetate and water[12]
-
-
Procedure:
-
Combine the diketone intermediate and 4-sulfonamidophenylhydrazine hydrochloride in the chosen solvent system.
-
Heat the mixture to reflux (approx. 75-80 °C) for 3-5 hours.[12]
-
Monitor the reaction for the disappearance of starting materials.
-
Upon completion, cool the reaction mixture (e.g., to 0-5 °C) to induce precipitation of the product.[12]
-
Filter the solid, wash thoroughly with water, and then a cold non-polar solvent like hexane to remove impurities.
-
Dry the product under vacuum. The crude Celecoxib can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane).
-
| Parameter | Step 1: Claisen Condensation | Step 2: Cyclocondensation |
| Key Transformation | C-C bond formation (Acylation) | Pyrazole ring formation |
| Base/Catalyst | Sodium Methoxide | Generally acid-catalyzed (from HCl salt) or thermal |
| Temperature | Reflux (~110 °C) | Reflux (~80 °C) |
| Typical Yield | >85% (crude) | >90% |
| Purification | Aqueous workup | Precipitation/Recrystallization |
Protocol 2: N-Arylation of 3-Nitro-1H-pyrazole via Chan-Lam Coupling
This protocol demonstrates a method for the N-arylation of an electron-deficient pyrazole, which can be challenging under other conditions.[8]
-
Reagents & Conditions:
-
3(5)-nitro-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Base: Sodium Hydroxide (NaOH, 2.0 equiv)
-
Solvent: Methanol (MeOH)
-
Atmosphere: Air
-
-
Procedure:
-
To a flask open to the air, add 3(5)-nitro-1H-pyrazole, the arylboronic acid, copper(II) acetate, and methanol.
-
Add an aqueous solution of sodium hydroxide to the stirring mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-C-nitroazole.[8]
-
| Catalyst System | Base | Temperature | Scope | Reference |
| Cu(OAc)₂ | NaOH | Room Temp | Electron-deficient pyrazoles | [8] |
| Cu(OAc)₂ / TEA | Triethylamine | Room Temp | General N-aryl pyrazoles | [7] |
| Pd(PPh₃)₄ | Na₂CO₃ | 90 °C | Suzuki coupling of halo-pyrazoles | [13] |
| XPhos Pd G2 | - | - | Suzuki coupling of 4-bromo-dinitropyrazole | [14] |
Troubleshooting and Field Insights
-
Low Yield in Suzuki Coupling: This can often be attributed to catalyst deactivation or issues with the base. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to protect the Pd(0) catalyst. The choice of base is critical; inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[15] If yields are still low, consider using advanced palladium pre-catalysts (e.g., XPhos Pd G2) which are more robust and efficient.[14]
-
Poor Regioselectivity in Chan-Lam Coupling: For unsymmetrical pyrazoles, a mixture of N1 and N2 arylated products can form. Steric hindrance is a key factor; arylation often occurs at the less hindered nitrogen atom.[6] Modifying the directing groups on the pyrazole can also steer selectivity. For example, a 3-dimethylaminopropyloxy group has been shown to completely control regioselectivity towards the N-2 position.[9]
-
Boronic Acid Decomposition: Boronic acids can undergo protodeborylation (loss of the boron group) or form anhydride trimers (boroxines). Using a slight excess of the boronic acid (1.1-1.5 equivalents) can compensate for any degradation. Storing boronic acids in a cool, dry place is also recommended.
Conclusion
Boronic acids are exceptionally powerful reagents for the strategic synthesis of pyrazole-containing APIs. The Suzuki-Miyaura and Chan-Lam couplings provide reliable, scalable, and versatile methods for creating crucial C-C and C-N bonds, respectively. By understanding the underlying mechanisms and optimizing reaction conditions as detailed in these protocols, researchers and drug development professionals can efficiently access a wide array of complex pyrazole derivatives, accelerating the discovery of new and improved therapeutics.
References
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Štefane, B., & Požgan, F. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
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Silva, V. L. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Scripps Research Institute. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Technology Networks. [Link]
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Cima, S. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular. [Link]
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Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]
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Tripathi, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]
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Vilapara, K. V., et al. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry. [Link]
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Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts. [Link]
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Combs, A. P., et al. (2004). Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. Journal of Combinatorial Chemistry. [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Suwińska, K., et al. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. [Link]
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Edwards, M., & Ratho, S. (2012). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences. [Link]
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Faria, J. V., et al. (2017). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Bioinorganic Chemistry and Applications. [Link]
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Gençer, N., et al. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]
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Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]
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ResearchGate. (n.d.). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. [Link]
- Pennec, A., et al. (2006). Process for preparation of celecoxib.
-
ResearchGate. (n.d.). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
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Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
ResearchGate. (n.d.). Design of new N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p, 8a-l). ResearchGate. [Link]
-
Ben-Méfleh, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. The Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives. ResearchGate. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of THP-Protected Pyrazole Boronic Acids
Introduction: The Strategic Importance of Pyrazoles and the Utility of THP Protection in C-C Bond Formation
The pyrazole moiety is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its prevalence is due to its unique electronic properties and its ability to act as a versatile scaffold for creating complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl and hetero-biaryl structures.[2][3]
However, the direct coupling of pyrazoles bearing a free N-H group can be challenging. The acidic proton on the pyrazole nitrogen can interfere with the palladium catalyst and the basic reaction conditions, leading to catalyst inhibition, side reactions, and low yields.[4] To circumvent these issues, a protection strategy is often employed. The tetrahydropyranyl (THP) group is an ideal choice for protecting the pyrazole nitrogen. It is readily installed, stable to the basic and nucleophilic conditions of the Suzuki-Miyaura reaction, and can be easily removed under mild acidic conditions post-coupling.[5][6][7]
This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and expert insights for successfully performing the Suzuki-Miyaura coupling of THP-protected pyrazole boronic acids.
The Catalytic Cycle: Understanding the "Why"
A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational optimization and troubleshooting. The reaction proceeds through a series of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex.
-
Activation & Transmetalation : A base (e.g., K₃PO₄, Na₂CO₃) activates the THP-protected pyrazole boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species.[8] This boronate then transfers the pyrazole group to the palladium center, displacing the halide and forming a new Pd(II) complex. This step is often rate-limiting.
-
Reductive Elimination : The two organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of the coupling reaction hinges on the careful selection of several key parameters. Heteroaryl boronic acids, including pyrazoles, are often prone to protodeboronation (cleavage of the C-B bond) under standard conditions, making optimization critical.[9][10]
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the phosphine ligand, is paramount. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the different steps of the catalytic cycle.
-
Palladium Sources : Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf). More advanced, well-defined precatalysts that rapidly generate the active Pd(0) species under mild conditions are often superior for challenging substrates like pyrazole boronic acids.[10][11]
-
Ligands : For heteroaryl couplings, bulky, electron-rich monophosphine ligands from the biarylphosphine class (Buchwald ligands) are often the most effective.
-
SPhos & XPhos : These ligands have demonstrated high efficacy in coupling five-membered heterocyclic boronic acids, often allowing for lower reaction temperatures and shorter times, which minimizes the competing protodeboronation side reaction.[4][9][11]
-
Triphenylphosphine (PPh₃) : While a classic ligand, it may require higher temperatures and can be less effective for these specific substrates.[12]
-
The Role of the Base
The base plays a crucial role in activating the boronic acid for transmetalation.[8] The choice of base can significantly impact yield and side-product formation.
-
Potassium Phosphate (K₃PO₄) : Often the base of choice for coupling unstable boronic acids. It is strong enough to facilitate boronate formation but generally mild enough to prevent substrate degradation.[4][9][11]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) : Widely used and effective, particularly cesium carbonate, which is more soluble in organic solvents.[12][13]
-
Fluorides (CsF, KF) : Can be effective, especially under anhydrous conditions, as they activate the boronic acid without requiring water.[14]
Solvent System
A biphasic solvent system is common, but anhydrous conditions can also be employed.
-
Ethereal Solvents + Water : Mixtures like 1,4-Dioxane/H₂O, THF/H₂O, or DME/H₂O are standard.[4][12] Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Toluene or DMF : Can also be used, often in combination with a phase-transfer catalyst if an aqueous base is employed.[2]
-
Anhydrous Conditions : May be beneficial in cases where the substrate is sensitive to hydrolysis.
Temperature and Reaction Time
For unstable heteroaryl boronic acids, minimizing temperature and reaction time is key to maximizing yield.
-
Temperature : While many Suzuki couplings are run at elevated temperatures (80-110 °C), the use of modern, highly active catalysts can allow for reactions to proceed at room temperature or slightly above (e.g., 40 °C).[9][10][11] This is highly advantageous for preventing protodeboronation.
-
Reaction Time : Reactions should be monitored (e.g., by TLC or LC-MS) to determine the point of completion. Over-extended reaction times can lead to product degradation and increased side products. With efficient catalysts, reactions can often be complete in 30 minutes to a few hours.[11]
Summary of Recommended Starting Conditions
The following table summarizes recommended starting points for the coupling of a THP-protected pyrazole boronic acid (or its pinacol ester) with an aryl halide.
| Parameter | Condition A (High-Activity Catalyst) | Condition B (Classical) | Rationale |
| Aryl Halide | Aryl-Cl, Aryl-Br, Aryl-OTf | Aryl-I, Aryl-Br | Condition A is more effective for less reactive chlorides. |
| Boronic Acid | 1.2 - 1.5 equivalents | 1.2 - 1.5 equivalents | Excess boronic acid drives the reaction and compensates for potential homocoupling or degradation. |
| Pd Catalyst | XPhos-Pd-G3 (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Modern precatalysts offer higher turnover and milder conditions.[11] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Na₂CO₃ (2.5 equiv.) | K₃PO₄ is often superior for minimizing protodeboronation of sensitive substrates.[9][11] |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | A versatile and commonly effective solvent system.[4][12] |
| Temperature | 40 - 80 °C | 90 - 100 °C | Lower temperatures are preferable to maintain the integrity of the boronic acid.[11] |
| Time | 1 - 4 hours | 6 - 18 hours | Monitor reaction progress to avoid unnecessary heating. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a THP-protected pyrazole boronic acid pinacol ester with an aryl bromide.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
THP-protected pyrazole-4-boronic acid pinacol ester (1.0 equiv.)
-
Aryl bromide (1.2 equiv.)
-
XPhos-Pd-G3 precatalyst (0.02 equiv., 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : To the reaction vessel, add the THP-protected pyrazole-4-boronic acid pinacol ester, the aryl bromide, K₃PO₄, and the XPhos-Pd-G3 precatalyst.
-
Solvent Addition : Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.5 mmol scale reaction).
-
Degassing : Seal the vessel and degas the mixture thoroughly. This is critical to remove oxygen, which can deactivate the catalyst. A common method is to subject the mixture to three cycles of vacuum followed by backfilling with an inert gas (N₂ or Ar).
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C). Stir vigorously for the duration of the reaction (1-4 hours).
-
Monitoring : Monitor the reaction's progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
Workup : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or poorly soluble base.3. Low reaction temperature. | 1. Ensure thorough degassing; use fresh, high-quality catalyst.2. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). Grind the base to a fine powder.3. Incrementally increase the temperature, but be mindful of boronic acid stability. |
| Protodeboronation | 1. Boronic acid instability.2. Excessive temperature or reaction time.3. Presence of excess water or protic sources. | 1. Use the boronic acid pinacol ester, which is more stable than the free acid.[2]2. Use a more active catalyst (e.g., a Buchwald system) to lower the required temperature and time.[11]3. Use anhydrous conditions with a fluoride base (e.g., CsF). |
| Homocoupling of Boronic Acid | 1. Presence of oxidants (oxygen).2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Rigorously degas the reaction mixture.[2]2. Use a Pd(0) source like Pd(PPh₃)₄ or a well-defined precatalyst that rapidly forms Pd(0). |
| Difficulty with THP Deprotection | 1. Incomplete reaction.2. Steric hindrance around the THP ether. | 1. Use a stronger acid (e.g., HCl in MeOH/Dioxane) or slightly elevated temperature.2. Ensure sufficient reaction time for the deprotection step.[5] |
Post-Coupling: THP Deprotection
After successful coupling and purification, the THP group can be removed to yield the free N-H pyrazole. This is typically achieved under mild acidic conditions.[5]
General Deprotection Protocol:
-
Dissolve the THP-protected product in a suitable solvent such as methanol, ethanol, or 2-propanol.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or aqueous HCl.
-
Stir the reaction at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Perform an aqueous workup, typically by neutralizing the acid with a mild base (e.g., NaHCO₃ solution), and extract the product.
-
Purify as needed.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24491–24503. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4571–4574. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
Cee, V. J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12347–12365. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. Ningbo Inno Pharmchem Co., Ltd.. [Link]
-
Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(45), 15934-15937. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Szostak, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 20(17), 5448-5453. [Link]
-
ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. [Link]
-
Yamamoto, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
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Application Note: Strategic Synthesis of Heteroaryl Scaffolds via Suzuki-Miyaura Coupling with 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
Abstract
The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its synthesis, however, often requires strategic navigation of regioselectivity and functional group tolerance. This application note provides a comprehensive guide to the use of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid, a versatile and stable building block for the synthesis of complex heteroaryl systems. We delve into the strategic importance of the tetrahydropyran (THP) protecting group, provide a detailed, field-tested protocol for Suzuki-Miyaura cross-coupling, and present a guide for subsequent deprotection to yield the final N-H pyrazole.
The Reagent: A Strategic Overview
This compound is an invaluable reagent for introducing a pyrazole-5-yl moiety onto an aromatic or heteroaromatic core. Its structure incorporates two key features: the reactive boronic acid group and a crucial N-H protecting group.
-
The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a cornerstone of drug design due to its ability to act as a versatile pharmacophore.[1][2]
-
The Boronic Acid Handle: This functional group is the workhorse of the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming C-C bonds in modern organic synthesis.[2][3][4]
-
The Tetrahydropyran (THP) Protecting Group: The N-H proton of a pyrazole is acidic and can interfere with organometallic catalytic cycles or act as a competing nucleophile. The THP group serves several critical functions:
-
Prevents Side Reactions: It precludes N-arylation, a common side reaction in palladium-catalyzed couplings.
-
Enhances Stability: The THP group can increase the stability of the boronic acid, preventing protodeboronation under basic reaction conditions.[5]
-
Improves Solubility: It often enhances solubility in organic solvents commonly used for cross-coupling reactions.
-
Facile Removal: The THP group is readily cleaved under mild acidic conditions, allowing for the efficient unveiling of the N-H pyrazole in the final product.[6][7][8]
-
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (the pyrazole boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[3][4][9]
General Reaction Scheme:
Figure 1. General scheme for the Suzuki-Miyaura coupling of 1-(THP)pyrazole-5-boronic acid with a heteroaryl halide (Het-X).
The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding reaction optimization and troubleshooting.
Mechanism: The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the heteroaryl-halide (Het-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers the pyrazole group to the Pd(II) center, displacing the halide.[3]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired C-C bond.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol describes a representative coupling between 1-(THP)pyrazole-5-boronic acid and 2-bromopyridine.
Materials and Reagents:
| Reagent | Mol. Wt. | Amount (mg) | Mmol | Equivalents |
| 1-(THP)pyrazole-5-boronic acid | 212.03 | 254 | 1.2 | 1.2 |
| 2-Bromopyridine | 158.00 | 158 | 1.0 | 1.0 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 58 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for heteroaryl synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(THP)pyrazole-5-boronic acid (254 mg, 1.2 mmol), 2-bromopyridine (158 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Purge the flask with nitrogen gas for 15 minutes to degas the mixture. Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 2-bromopyridine starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridine.
Protocol 2: THP Deprotection
This protocol describes the removal of the THP group to yield the free N-H pyrazole.
-
Setup: Dissolve the THP-protected product (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Acid Addition: Add 2M hydrochloric acid (HCl, 2.5 mL) dropwise while stirring. Causality Note: The THP ether is an acetal, which is labile under aqueous acidic conditions. The acid protonates the ether oxygen, initiating cleavage.[6]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.
-
Neutralization & Work-up: Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification by chromatography or recrystallization may be necessary.
Versatility and Scope
The utility of 1-(THP)pyrazole-5-boronic acid extends to a wide range of coupling partners. The following table summarizes typical results obtained with various aryl and heteroaryl halides, demonstrating the robustness of the protocol.
| Coupling Partner (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 88 |
| 2-Chloropyrimidine | XPhos Pd G3 | K₃PO₄ | t-AmylOH/H₂O | 100 | 85 |
| 5-Bromoindole (Boc-prot.) | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 78 |
| 4-Iodotrifluoromethylbenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 95 |
Note: Yields are representative and may vary based on substrate and reaction scale. Optimization of catalyst, ligand, base, and solvent may be required for challenging substrates.
Troubleshooting
-
Low Yield/No Reaction:
-
Cause: Inactive catalyst.
-
Solution: Ensure proper degassing of the reaction mixture. Use fresh, high-quality palladium catalyst. For challenging substrates like aryl chlorides, consider more active catalysts (e.g., those with Buchwald-Hartwig ligands like SPhos or XPhos).
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: Boronic acid instability, often exacerbated by prolonged heating or overly harsh basic conditions.
-
Solution: Use a milder base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the reaction is not heated for an unnecessarily long time. Using a slight excess (1.1-1.2 equiv.) of the boronic acid can compensate for minor degradation.
-
-
Incomplete THP Deprotection:
-
Cause: Insufficient acid or reaction time.
-
Solution: Increase the amount of acid or allow the reaction to stir for a longer period. Gentle heating (40 °C) may also facilitate the reaction.
-
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of 5-substituted pyrazoles. The THP protecting group provides stability and prevents unwanted side reactions during Suzuki-Miyaura coupling, while its facile removal under mild acidic conditions makes it an ideal choice for multi-step synthetic campaigns. The protocols and data presented herein provide a robust framework for researchers engaged in the synthesis of novel heteroaryl compounds for pharmaceutical and materials science applications.
References
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances.
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
-
Request PDF. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate.
-
Request PDF. (n.d.). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate.
-
Chen, Z., et al. (2021). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science.
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
-
Silva, V. L. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
-
Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis? Proprep.
-
Request PDF. (n.d.). Reaction timecourse for THP protection of pyrazole. ResearchGate.
-
Request PDF. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate.
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.
-
Benchchem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal.
-
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Ningbo Inno Pharmchem Co., Ltd.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
-
Fresneda, P. M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
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- 9. benchchem.com [benchchem.com]
Application Notes & Protocols for the Scale-Up Synthesis of Pyrazole Derivatives with Boronic Acids
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the scale-up of Suzuki-Miyaura cross-coupling reactions to synthesize functionalized pyrazole derivatives. Pyrazoles are a privileged scaffold in modern medicine and materials science, and their efficient, large-scale synthesis is a critical challenge for process chemists and drug development professionals.[1][2][3][4] This document moves beyond bench-scale procedures to address the key challenges inherent in scaling up palladium-catalyzed reactions, including catalyst selection, reaction kinetics, process safety, and product purification. We will explore the mechanistic underpinnings of the reaction to inform rational process optimization and provide a robust, adaptable protocol designed for multi-kilogram scale manufacturing. A case study and a detailed troubleshooting guide are included to equip researchers with the practical knowledge needed for successful and reliable scale-up campaigns.
Strategic Importance: Why Scale-Up Pyrazole Synthesis via Suzuki-Miyaura Coupling?
The pyrazole nucleus is a cornerstone of modern chemistry, forming the core of numerous blockbuster pharmaceuticals, advanced agrochemicals, and functional materials.[1][2][4] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] Notable drugs like Celecoxib (anti-inflammatory) underscore the therapeutic significance of this heterocyclic system.
The Suzuki-Miyaura cross-coupling reaction has become the preeminent method for creating C-C bonds in pharmaceutical manufacturing due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid building blocks.[5][6] Applying this reaction to functionalize a halo-pyrazole core with an aryl or heteroaryl boronic acid is a powerful and convergent strategy for rapidly accessing complex molecular architectures.
However, transitioning a laboratory-scale Suzuki-Miyaura coupling from a 100 mL flask to a 100 L reactor introduces significant complexities.[5][7] Issues such as mixing efficiency, heat transfer, catalyst stability, and the need for stringent control over impurities become paramount.[5][7] This guide is designed to navigate these challenges, providing a framework for developing a safe, efficient, and reproducible large-scale process.
Mechanistic Insights for Scale-Up Success
A thorough understanding of the catalytic cycle is not merely academic; it is essential for rational process development and troubleshooting at scale. The generally accepted mechanism for the Suzuki-Miyaura reaction provides a roadmap for identifying critical control points.
The cycle begins with the in situ generation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst.[8] This reduction step is crucial and can be influenced by solvents, bases, and ligands.
Key Steps & Scale-Up Implications:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazole. The reactivity order is I > Br > Cl. For large-scale synthesis, aryl bromides often offer the best balance of reactivity and cost. Aryl chlorides are cheaper but may require more active, specialized, and expensive catalyst systems.[9]
-
Transmetalation: This is often the rate-limiting step. The base activates the boronic acid to form a more nucleophilic borate species, which then transfers its organic group (R²) to the palladium center.[10] The choice of base and solvent is critical here; insufficient base strength or poor solubility can stall the reaction.
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are ejected from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Common Side Reactions:
-
Protodeboronation: The boronic acid reacts with solvent protons, leading to loss of the key reagent. This is more common in highly protic solvents or with prolonged reaction times at high temperatures.
-
Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen and can be mitigated by ensuring a strictly inert atmosphere.[9]
Key Parameters for a Robust Scale-Up Process
Scaling a reaction is not a linear process. The parameters below must be carefully evaluated and optimized to ensure a reproducible and safe manufacturing run.
Reagent & Substrate Selection
-
Halo-pyrazole: 4-Bromo or 4-iodopyrazoles are common starting points. While iodides are more reactive, bromides are generally more cost-effective for large-scale campaigns.
-
Boronic Acid vs. Esters: Boronic acids are standard, but for substrates sensitive to protodeboronation, more stable boronate esters (e.g., pinacol or neopentyl glycol esters) can improve reproducibility, handling, and storage, albeit at a higher cost.[10]
-
Quality Control: All starting materials must be assayed for purity. Trace impurities that are insignificant at the 1g scale can become major contaminants in a 50 kg batch.
Catalyst, Ligand, and Base System
The choice of catalyst, ligand, and base is the most critical factor for success. Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are often required for challenging couplings.
| System Component | Scale-Up Considerations | Examples |
| Palladium Source | Pd(OAc)₂: Cost-effective but requires in situ reduction, which can be variable.[8] PdCl₂(PPh₃)₂: More stable, but may have lower activity. Precatalysts (e.g., XPhos Pd G2/G3): Highly active, air-stable, and reliable for generating the active Pd(0) species, but more expensive.[11] | Pd(OAc)₂, Pd(dppf)Cl₂, XPhos Pd G2 |
| Ligand | Triphenylphosphine (PPh₃): Inexpensive, but often requires higher temperatures and catalyst loadings. Buchwald Ligands (e.g., XPhos, SPhos): Highly effective for difficult couplings, enabling lower catalyst loadings and milder conditions, which is a major cost and environmental benefit at scale.[11] | PPh₃, cataCXium® A, XPhos, SPhos |
| Base | K₂CO₃, Na₂CO₃: Common, inexpensive, and effective. Solubility can be an issue in purely organic solvents, necessitating an aqueous phase.[12][13] K₃PO₄: A stronger base, often used for less reactive aryl chlorides. Organic Bases (e.g., Et₃N): Generally weaker and used in specific cases; can complicate workup. | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/Water, Toluene/Water: Classic choices, but dioxane has safety concerns (peroxide formation).[12] 2-MeTHF: A greener alternative to THF. Aprotic Polar Solvents (DMF, DMSO): Can accelerate reactions but are high-boiling and difficult to remove at scale.[13] | Toluene/Water, 2-MeTHF/Water, Isopropanol |
Process Safety Considerations
-
Exothermicity: Suzuki-Miyaura reactions can be exothermic.[13] A reaction calorimetry study is highly recommended before scaling to understand the heat flow profile and ensure the plant's cooling capacity is sufficient to prevent a thermal runaway.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[7] Reactors must be rigorously purged with nitrogen or argon. Maintaining a slight positive pressure of inert gas is crucial throughout the process.[7][9]
-
Palladium Removal: Residual palladium in the final product is a major concern for pharmaceutical applications (typically <10 ppm). Specific palladium scavengers like L-cysteine or functionalized silica gels are often required during workup.[7]
Generalized Scale-Up Protocol & Workflow
This protocol is a template and must be adapted based on laboratory optimization studies for the specific substrates being used.
Step-by-Step Methodology
1. Reactor Setup and Inerting:
-
Rationale: Oxygen deactivates the sensitive Pd(0) catalyst, leading to stalled reactions.[7]
-
Procedure: A clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and thermocouple is assembled. The system is subjected to at least three vacuum/nitrogen backfill cycles to ensure a fully inert atmosphere.
2. Reagent Charging Sequence:
-
Rationale: The order of addition can be critical. Adding the catalyst to a pre-mixed solution of all other reagents ensures immediate and homogenous initiation. Boronic acids can sometimes be unstable in the presence of catalyst and base without the aryl halide present.[14]
-
Procedure: Charge the solvent (e.g., Toluene, 10 volumes), water (3 volumes), halo-pyrazole (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.2 equiv). Begin agitation and sparge the mixture with nitrogen for 30 minutes.
3. Catalyst Addition:
-
Rationale: Adding the catalyst as a slurry in a degassed solvent prevents clumping and ensures rapid, even distribution throughout the reaction mixture.
-
Procedure: In a separate vessel under nitrogen, slurry the palladium catalyst and ligand (e.g., XPhos Pd G2, 0.1 mol%) in a small amount of degassed solvent. Transfer this slurry to the main reactor via cannula.
4. Reaction and Monitoring:
-
Rationale: Consistent temperature control is vital for reproducible kinetics.[7] Regular in-process control (IPC) checks are the only way to reliably track reaction completion and prevent the formation of impurities from over-processing.
-
Procedure: Heat the reaction mixture to the optimized temperature (e.g., 85-90 °C). Take an aliquot every 1-2 hours, quench with water, extract with ethyl acetate, and analyze by HPLC to monitor the disappearance of the halo-pyrazole starting material. The reaction is deemed complete when <1% of the starting material remains.
5. Work-up and Palladium Removal:
-
Rationale: Effective removal of the palladium catalyst and inorganic salts is critical for product purity.
-
Procedure: a. Cool the reactor to room temperature. b. Separate the aqueous layer. c. Wash the organic layer with brine. d. Add a palladium scavenger (e.g., L-cysteine, 5 mol%) and stir at 40-50 °C for 2-4 hours.[7] e. Filter the mixture to remove the scavenger and captured palladium.
6. Product Isolation:
-
Rationale: Crystallization is the preferred method for purification at scale as it is more cost-effective and scalable than chromatography.
-
Procedure: Concentrate the organic layer under reduced pressure. Add an anti-solvent (e.g., heptane) to induce crystallization. Cool the resulting slurry, filter the solid product, wash with cold anti-solvent, and dry under vacuum to a constant weight.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Low Conversion | 1. Ineffective catalyst / Oxygen leak.[7] 2. Insufficient base strength or poor solubility. 3. Poor quality boronic acid (protodeboronated). | 1. Re-inert the reactor; consider adding a fresh charge of catalyst. 2. Switch to a stronger base (e.g., K₃PO₄) or a solvent system that improves solubility. 3. Use a fresh lot of boronic acid or switch to a more stable boronate ester.[10] |
| High Levels of Homocoupling | 1. Presence of oxygen in the reactor.[9] 2. Reaction temperature is too high. | 1. Improve inerting procedure; ensure a constant positive N₂ pressure. 2. Re-optimize the reaction temperature; run at the lowest effective temperature. |
| High Residual Palladium in Product | 1. Ineffective scavenging. 2. Product chelates to palladium. | 1. Increase scavenger loading, temperature, or time. Test alternative scavengers. 2. Perform an activated carbon treatment or an additional crystallization step. |
| Poor Reproducibility Between Batches | 1. Inconsistent quality of raw materials. 2. Variations in mixing or heat transfer at scale.[5] 3. Inconsistent oxygen levels.[14] | 1. Implement stringent QC checks on all incoming materials. 2. Characterize mixing and ensure consistent agitation speed. Perform calorimetry to understand heat flow. 3. Standardize the inerting procedure and monitor oxygen levels if possible. |
Conclusion
The scale-up of Suzuki-Miyaura couplings for pyrazole synthesis is a highly enabling technology in the pharmaceutical and chemical industries. Success hinges on a disciplined, data-driven approach that combines a strong mechanistic understanding with careful attention to process parameters. By focusing on robust catalyst system selection, stringent atmospheric control, in-process monitoring, and effective purification strategies, process chemists can overcome the challenges of scale and deliver high-quality material efficiently and safely. The protocols and insights provided herein serve as a foundational guide for developing and implementing these critical manufacturing processes.
References
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS.
- Yamamoto, K. et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
- Mert, B. et al. (2014). A Short Review on Pyrazole Derivatives and their Applications.
- MDPI. (2023).
- Singh, A. et al.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
- Chen, Y. et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- Hrobarik, P. et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, RSC Publishing.
- Das, S. et al. (2025). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates.
- WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- ResearchGate. (2025). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Jadhav, S. N., & Rode, C. V. (2017).
- Alonso, F., Beletskaya, I. P., & Yus, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- National Institutes of Health (NIH). (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
- National Institutes of Health (NIH). (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
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Application Note: A Streamlined One-Pot Synthesis of 1-(THP)pyrazole-5-boronic Acid for Applications in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Pyrazole Boronic Acids
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs used to treat a wide range of diseases, from cancer to viral infections.[1] Its metabolic stability and versatile geometry make it a cornerstone for drug design.[1] A critical challenge in synthesizing complex pyrazole-containing molecules is the efficient and regioselective formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for this purpose, and pyrazole boronic acids are key intermediates in these transformations.[2][3]
The fundamental appeal of pyrazole boronic acids lies in their dual functionality: the pyrazole ring offers favorable pharmacokinetic properties, while the boronic acid group serves as a versatile handle for palladium-catalyzed C-C bond formation.[2][4] However, the synthesis of specifically substituted pyrazole boronic acids can be challenging due to the acidic N-H proton, which can interfere with metallation reactions required for introducing the boron moiety.
This application note details a highly efficient, one-pot synthetic strategy for preparing 1-(tetrahydropyran-2-yl)pyrazole-5-boronic acid. This method leverages a green, solvent-free N-H protection step, followed by a high-yield, regioselective lithiation and borylation sequence performed in the same reaction vessel.[5][6] This streamlined approach minimizes purification steps, reduces solvent waste, and provides rapid access to a valuable building block for drug discovery and materials science. We will explore the causality behind each experimental choice and provide a detailed, field-proven protocol.
The Synthetic Strategy: Mechanism and Rationale
The one-pot synthesis is a sequence of three distinct chemical transformations conducted without the isolation of intermediates. This approach enhances efficiency and overall yield by minimizing material loss during transfers and purifications.[6][7]
Step 1: N-Protection with 3,4-Dihydro-2H-pyran (DHP)
The initial step involves the protection of the acidic pyrazole N-H proton. The tetrahydropyranyl (THP) group is an ideal choice as it is installed under mild, often solvent-free conditions and is stable to the strongly basic organometallic reagents used in the subsequent step, yet easily removed under acidic conditions.[7][8]
-
Causality: The reaction proceeds via acid catalysis, where the DHP olefin is protonated to form a stabilized oxocarbenium ion. The pyrazole nitrogen then acts as a nucleophile, attacking this electrophilic intermediate to form the N-THP protected product.[8] A key advantage of this method is the ability to perform it quantitatively without any solvent, representing a significant advancement in green chemistry.[5][6]
Step 2: Regioselective Deprotonation (Directed Lithiation)
With the N-H proton masked, a strong organolithium base, typically n-butyllithium (n-BuLi), is used to selectively deprotonate the C5 position of the pyrazole ring.
-
Causality: The C5 proton is the most acidic carbon-bound proton due to the inductive effect of the adjacent nitrogen atom (N1). The lithiation is performed at very low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or undesired reactions with the solvent (THF). The slow, dropwise addition of n-BuLi is critical to control the reaction exotherm and ensure high regioselectivity.
Step 3: Borylation and Hydrolysis
The lithiated pyrazole intermediate is a powerful nucleophile that readily reacts with an electrophilic boron source, such as triisopropyl borate [B(OiPr)₃] or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPrBpin).
-
Causality: The lithium-pyrazole attacks the electron-deficient boron atom of the borate ester. Upon completion, the reaction is quenched with an aqueous acid. This acidic workup serves two purposes: it neutralizes the reaction mixture and hydrolyzes the resulting borate ester to the final, stable 1-(THP)pyrazole-5-boronic acid.
Visualized One-Pot Workflow
The entire synthetic sequence can be visualized as a streamlined process occurring within a single reaction vessel.
Caption: Workflow for the one-pot synthesis of 1-(THP)pyrazole-5-boronic acid.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature and atmosphere control, is critical for success.
Materials and Reagents
| Reagent | CAS No. | Recommended Purity | Notes |
| Pyrazole | 288-13-1 | ≥98% | |
| 3,4-Dihydro-2H-pyran (DHP) | 110-87-2 | ≥97% | Inhibited with KOH |
| p-Toluenesulfonic acid | 6192-52-5 | Monohydrate, ≥98.5% | Catalyst for protection |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, ≥99.9% | Sure/Seal™ or similar |
| n-Butyllithium (n-BuLi) | 109-72-8 | 2.5 M in hexanes | Titrate before use |
| Triisopropyl borate | 5419-55-6 | ≥98% | |
| Hydrochloric acid (HCl) | 7647-01-0 | 2 M aqueous solution | For workup |
| Ethyl acetate | 141-78-6 | ACS grade | For extraction |
| Brine | N/A | Saturated NaCl(aq) | For washing |
| Magnesium sulfate (MgSO₄) | 7487-88-9 | Anhydrous | For drying |
Step-by-Step Methodology
Atmosphere: All steps must be conducted under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
-
Protection:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (5.00 g, 73.4 mmol).
-
Add 3,4-dihydro-2H-pyran (DHP) (7.41 g, 8.05 mL, 88.1 mmol, 1.2 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (~50 mg).
-
Stir the mixture at room temperature for 2 hours. The reaction is typically quantitative and can be monitored by TLC or GC-MS. The solvent-free mixture will become a viscous oil.[5]
-
-
Setup for Lithiation:
-
Place the flask under a positive pressure of argon.
-
Add anhydrous tetrahydrofuran (THF) (100 mL) via cannula. Stir until the 1-(THP)pyrazole has fully dissolved.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
-
Lithiation:
-
Slowly add n-butyllithium (2.5 M in hexanes, 32.3 mL, 80.7 mmol, 1.1 equiv) dropwise via syringe pump over 30 minutes.
-
Rationale: A slow addition rate is crucial to maintain the low temperature and prevent side reactions. A faint yellow or orange color may develop, indicating the formation of the lithiated species.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1.5 hours.
-
-
Borylation:
-
While maintaining the temperature at -78 °C, add triisopropyl borate (20.7 g, 25.0 mL, 110 mmol, 1.5 equiv) dropwise via syringe over 20 minutes.
-
After addition, allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours) with continuous stirring.
-
-
Workup and Isolation:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 2 M aqueous HCl (75 mL). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 1-(THP)pyrazole-5-boronic acid can often be purified by trituration with a cold mixture of hexanes/ethyl acetate or by recrystallization. If necessary, column chromatography on silica gel can be performed. The expected product is typically a white to off-white solid.
-
Application in Suzuki-Miyaura Cross-Coupling
The synthesized 1-(THP)pyrazole-5-boronic acid is a versatile building block for creating complex molecules.[2][9] The THP group is generally stable under typical Suzuki-Miyaura conditions, allowing for coupling prior to deprotection.
Visualized Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Example Protocol: Coupling with 4-Bromoanisole
-
To a reaction vial, add 1-(THP)pyrazole-5-boronic acid (1.0 equiv), 4-bromoanisole (1.1 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) or XPhos Pd G2 (1 mol%).[10][11]
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[12]
-
Heat the reaction mixture to 90-100 °C for 6-24 hours, monitoring by TLC or LC-MS.[12]
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent. The crude product can be purified by column chromatography.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 1-(THP)pyrazole | Insufficient catalyst; wet pyrazole. | Add a fresh spatula tip of p-TsOH; ensure pyrazole is dry. |
| Low yield of boronic acid | Inactive n-BuLi; insufficient reaction time; moisture in THF or glassware. | Titrate n-BuLi before use; ensure overnight stirring for borylation step; use oven-dried glassware and anhydrous solvent. |
| Formation of multiple products | Lithiation temperature too high; n-BuLi added too quickly. | Maintain -78 °C strictly during lithiation; use a syringe pump for slow, controlled addition. |
| Failure of Suzuki Coupling | Inactive catalyst; insufficient base; boronic acid degradation. | Use a fresh, active Pd catalyst (precatalysts are often better); ensure base is anhydrous; use freshly prepared boronic acid.[10] |
References
- Vertex AI Search. The Role of Pyrazole Boronic Acids in Modern Drug Discovery.
- Mezei, G., & Ahmed, B. M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances.
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
- Krasňan, V., et al. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ACS Publications.
- Dvořáková, B., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Vertex AI Search. Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access.
- Semantic Scholar. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
- ResearchGate. Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. | Request PDF.
- Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Couplings with Pyrazole Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sometimes sensitive transformation. Instead of a generic protocol, we offer a dynamic troubleshooting guide structured as a series of frequently asked questions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging coupling problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a pyrazole boronic acid is giving low to no yield of the desired product. Where should I start troubleshooting?
A1: A complete failure or low yield in a Suzuki coupling is a common issue that can typically be traced back to a few key areas. Before making drastic changes, systematically evaluate the following:
-
Integrity of Reagents:
-
Pyrazole Boronic Acid/Ester Quality: Pyrazole boronic acids can be susceptible to decomposition, especially protodeboronation, upon prolonged storage or exposure to moisture and air.[1][2] It is advisable to use fresh or properly stored boronic acid. If in doubt, consider converting the boronic acid to a more stable boronate ester, such as a pinacol[1] or MIDA boronate ester, which can exhibit greater stability.[2]
-
Catalyst Activity: Ensure your palladium source and ligand are active. Many modern palladium precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) offer greater air stability and generate the active Pd(0) species more reliably than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4]
-
-
Oxygen Contamination: The Suzuki coupling catalytic cycle relies on a Pd(0) species, which is sensitive to oxidation. Inadequate degassing of solvents and failure to maintain an inert atmosphere (Nitrogen or Argon) can lead to catalyst deactivation and homocoupling of the boronic acid.[5]
-
Base Incompatibility: The choice and quality of the base are critical. For pyrazole boronic acids, which can be sensitive, an inappropriate base can lead to degradation of the starting material. Ensure the base is finely ground and anhydrous if the reaction is run under anhydrous conditions.
A logical first step is to run a control reaction with a known, reliable aryl halide and aryl boronic acid to confirm that your catalyst, base, and solvent system are viable.[6]
Q2: I'm observing a significant amount of a side product that appears to be the protonated (deboronated) pyrazole. What is causing this and how can I prevent it?
A2: The side product you are observing is a result of protodeboronation , a common and often frustrating side reaction in Suzuki couplings.[2] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. Pyrazole boronic acids, being electron-rich and sometimes containing acidic N-H protons, can be particularly prone to this pathway.
Causality: Protodeboronation is often accelerated by:
-
Presence of Protic Solvents (especially water): While water is often a beneficial co-solvent in Suzuki reactions, it can also be a proton source.
-
High Temperatures: Increased thermal energy can promote the decomposition pathway.
-
Strong Bases: Certain bases can facilitate the protonolysis of the boronic acid.
-
Slow Catalysis: If the catalytic cycle is slow, the boronic acid has more time to decompose before it can engage in the desired transmetalation step.[7]
Troubleshooting Workflow for Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Protocols:
-
Preparation of a Diethanolamine Adduct: For particularly unstable boronic acids, forming a diethanolamine adduct can significantly improve stability.[5][8]
-
Dissolve the pyrazole boronic acid (1.0 equiv) in a minimal amount of dichloromethane.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will typically form. Stir the slurry for 15-20 minutes.
-
Isolate the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This stable adduct can be used directly in the Suzuki coupling, often in protic solvents.[8]
-
Q3: My pyrazole has an unprotected N-H group. Could this be inhibiting the reaction?
A3: Yes, an unprotected N-H on the pyrazole ring can significantly complicate the Suzuki-Miyaura coupling. The acidic proton of the pyrazole can interact with and potentially inhibit the palladium catalyst or react with the base, altering the reaction environment.[9]
Mechanisms of Inhibition:
-
Catalyst Inhibition: The pyrazole nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[9] This is particularly problematic with less robust catalyst systems.
-
Altered Solubility and Reactivity: Deprotonation of the pyrazole N-H by the base creates an anionic species with different solubility and reactivity profiles, which may not be conducive to the coupling reaction.
Solutions:
-
Protecting Group Strategy: The most straightforward solution is to protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl or aryl group). This is often the most reliable approach.
-
Careful Selection of Reaction Conditions: If a protecting group-free strategy is desired, optimization is key.
-
Catalyst/Ligand System: Modern, highly active catalyst systems are often more tolerant of functional groups. Buchwald-type biarylphosphine ligands (like XPhos or SPhos) and their corresponding precatalysts (P1 and P2) have been shown to be effective for coupling unprotected, nitrogen-rich heterocycles.[9]
-
Base Selection: A weaker base like K₂CO₃ might be less problematic than stronger bases. However, some systems require a strong base like K₃PO₄ for efficient transmetalation.[9] A careful screening of bases is recommended.
-
| Parameter | Recommendation for Unprotected N-H Pyrazoles | Rationale |
| Catalyst | Buchwald Precatalysts (e.g., XPhos Pd G2/G3)[3][4] | Highly active and less prone to inhibition by N-heterocycles.[9] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[9] | Promote fast oxidative addition and reductive elimination, outcompeting catalyst inhibition. |
| Base | K₃PO₄ or Cs₂CO₃[9] | Often required for challenging transmetalation steps, but screening is crucial. |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF[5][9][10] | Aprotic solvents can sometimes be advantageous to minimize side reactions. |
Q4: I am attempting to couple a sterically hindered pyrazole boronic acid (or a sterically hindered aryl halide). The reaction is very slow and gives poor yields. What adjustments should I make?
A4: Steric hindrance is a major challenge in Suzuki couplings as it can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] Overcoming this requires more forcing conditions and specialized catalytic systems.
The Role of Ligands: The key to success with sterically hindered substrates is the choice of ligand. Bulky, electron-rich ligands are essential.
-
Buchwald-type Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These ligands are designed with significant steric bulk. This bulk promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates. The electron-donating nature of these ligands also accelerates the oxidative addition step.[5][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of bulky, electron-donating ligands that can be highly effective for challenging couplings.
Caption: Strategy for sterically hindered couplings.
Recommended Protocol for Sterically Hindered Couplings:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the halopyrazole (1.0 equiv), the sterically hindered pyrazole boronic acid or ester (1.5 equiv), and a finely powdered strong base like K₃PO₄ (2.0-3.0 equiv).[9]
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).[5]
-
Solvent Addition: Add a degassed, high-boiling point solvent such as dioxane or toluene via syringe.[5]
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. Due to the challenging nature of the coupling, reactions may require extended times (12-24 hours).
General Experimental Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of pyrazole boronic acids.
Materials:
-
Halopyrazole (1.0 equiv)
-
Pyrazole boronic acid or boronate ester (1.2–1.5 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[9]
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1, Toluene, DMF)[12]
Procedure:
-
Inert Atmosphere: Add the solid reagents (halopyrazole, pyrazole boronic acid, base, and catalyst) to an oven-dried reaction vessel equipped with a stir bar.
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, perform three vacuum/backfill cycles.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Heating: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem Technical Guides.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Ghosh, S., et al. (2003).
-
Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available at: [Link]
-
Gomes, P., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Pospíšil, J., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
- ResearchGate. (2018). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
- ResearchGate. (2016). Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
- ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
-
Lima, G., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
-
Billingsley, K., et al. (2007). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Mkhize, S., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. Available at: [Link]
- ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
-
Wikipedia. Protodeboronation. Wikipedia. Available at: [Link]
- Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- RSC Publishing. (2024).
- Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Vantourout, J., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- ACS Publications. (2016).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
-
Chen, Y., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. Available at: [Link]
- ResearchGate. (2020). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam...
- ResearchGate. (2020). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to...
- ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org.
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield for 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
Welcome to the technical support guide for 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide actionable insights rooted in mechanistic principles to help you troubleshoot common issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is a THP (Tetrahydropyranyl) group used to protect the pyrazole nitrogen? The THP group is an acid-labile protecting group that is robust under the basic conditions typically required for Suzuki-Miyaura coupling.[1][2] This stability prevents unwanted side reactions at the pyrazole nitrogen, which could otherwise interfere with the catalytic cycle. It can be cleanly removed post-coupling using mild acidic conditions, such as acetic acid or p-toluenesulfonic acid (TsOH), without disturbing the newly formed C-C bond.[1]
Q2: Should I use the free boronic acid or its pinacol ester derivative? For consistency and stability, the pinacol ester is highly recommended.[3] Boronic acids, especially heteroaryl boronic acids, are susceptible to dehydration to form cyclic boroxines and are prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under harsh conditions.[3] The pinacol ester is generally a more stable, crystalline solid that is less prone to these decomposition pathways, leading to more reproducible results.[4]
Q3: What are the ideal storage conditions for this reagent? Both the boronic acid and its pinacol ester should be stored in a tightly sealed container at low temperatures, typically 2-8°C, away from moisture and light.[4][5] Proper storage is critical to prevent degradation and ensure its reactivity is preserved.
Q4: My reaction is not working. What are the most common failure points in a Suzuki coupling with this reagent? The most common issues are an inactive catalyst, inefficient transmetalation, and decomposition of the boronic acid (protodeboronation).[3][6]
-
Catalyst Activity: The active Pd(0) species can be oxidized by atmospheric oxygen. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[6]
-
Transmetalation: This step is often rate-limiting and highly dependent on the base. The base activates the boronic acid by converting it to a more nucleophilic boronate species, which is necessary for ligand exchange at the palladium center.[7][8][9]
-
Protodeboronation: This is a major competing pathway, particularly with electron-rich heteroaryl boronic acids. It is often exacerbated by high temperatures and excessively strong bases.[3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle, providing a framework for understanding how different reaction parameters exert their influence.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide for Low Reaction Yield
When encountering low yields, a systematic approach is crucial. The table below outlines common problems, their underlying causes, and evidence-based solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low to No Product Yield | 1. Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated by oxygen.[3][6] 2. Inefficient Transmetalation: The boronic acid is not sufficiently activated, or the transmetalation step is too slow.[3][7] 3. Poor Oxidative Addition: The aryl/heteroaryl halide is electron-rich or sterically hindered.[3] | 1. Catalyst Activation: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., XPhos Pd G3) that readily forms the active species. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[6] 2. Base & Solvent System: Use a stronger base like K₃PO₄ or Cs₂CO₃ to promote boronate formation.[3][10] Ensure the base is finely powdered. Consider a dioxane/water solvent system (e.g., 10:1) as a small amount of water can improve base solubility and facilitate boronate formation.[3][11] 3. Ligand Choice: For challenging halides, use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate oxidative addition.[3][10] |
| Significant Protodeboronation | 1. Harsh Basic Conditions: Strong bases, especially in combination with water, can promote the cleavage of the C-B bond.[3] 2. Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.[3] | 1. Use Milder Bases: Switch to a milder base like KF or K₂CO₃.[3] 2. Protect the Boronic Acid: Use the more stable pinacol ester derivative, which is more resistant to protodeboronation.[3] 3. Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80°C). |
| Homocoupling of Boronic Acid (Glaser Coupling) | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[6] 2. Catalyst Choice: Some palladium systems are more prone to promoting this side reaction. | 1. Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[6] 2. Optimize Catalyst/Ligand: Screen different catalyst and ligand combinations. Sometimes a change in ligand can suppress homocoupling. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Catalyst Loading: The catalyst may be decomposing over the course of the reaction. 2. Inhibitory Species: Unprotected acidic protons on other functional groups can sometimes interfere with the catalyst.[10] 3. Poor Reagent Solubility: One of the coupling partners or the base may not be sufficiently soluble. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% to 3-5 mol%. 2. Protect Interfering Groups: Ensure that other potentially acidic N-H protons (e.g., on an indole) are also protected if they are suspected of inhibiting the reaction.[10] 3. Solvent Screening: Try alternative solvent systems like 2-MeTHF or THF/water to improve the solubility of all components.[12] |
Troubleshooting Workflow
Use this decision tree to systematically diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
Protocol 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
This protocol is adapted from established lithiation-borylation procedures.[13]
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv.) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.05 equiv.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quench: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound as a solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling with various aryl/heteroaryl halides.[3][6]
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add the aryl halide (1.0 equiv.), 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-5-boronic acid pinacol ester (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.5-3 mol%) if not using a pre-formed complex.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, concentration ~0.1 M relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Ahmed, B. M.; Mezei, G. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances.
- Smolecule. This compound | 1105511-68-9. Smolecule Website.
- ChemicalBook. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester synthesis. ChemicalBook Website.
- BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support.
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis Website.
- Ahmed, B. M.; Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- Lima, C. F. R. A. C.; et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- ResearchGate. Reaction timecourse for THP protection of pyrazole.
- Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Sigma-Aldrich. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester. Sigma-Aldrich Website.
- MedChemExpress. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | Biochemical Reagent. MedChemExpress Website.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
- ResearchGate. Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- PubMed.
- Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- Google Patents. Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
- ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Wikipedia. Tetrahydropyran. Wikipedia, The Free Encyclopedia.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros, Reddit.
- Alfa Chemistry. CAS 1105511-68-9 this compound. Alfa Chemistry Website.
- BOC Sciences. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid. BOC Sciences Website.
- Corres, I. G.; et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.
- Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal.
- Royal Society of Chemistry.
- Royal Society of Chemistry. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing.
- Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester.
- National Institutes of Health. Structural Requirements of 1-(2-Pyridinyl)
- YouTube. THP Protecting Group Addition. YouTube.
- MDPI.
- CymitQuimica. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester. CymitQuimica Website.
- ResearchGate. How to purify boronic acids/boronate esters?
- ChemicalBook. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 903550-26-5. ChemicalBook Website.
- BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem Technical Support.
- Fisher Scientific. 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-boronic acid pinacol ester, 95%, Thermo Scientific Chemicals. Fisher Scientific Website.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester 97 903550-26-5 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 13. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Reactions with THP-Pyrazole Boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with THP-protected pyrazole boronic acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common side products and challenges encountered during their use in cross-coupling reactions. Our focus is on providing not just solutions, but also a foundational understanding of the underlying chemical principles to empower you in your experimental design and execution.
Introduction: The Utility and Challenges of THP-Pyrazole Boronic Acids
THP- (tetrahydropyranyl) protected pyrazole boronic acids are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The THP group serves to protect the acidic N-H proton of the pyrazole ring, preventing undesired side reactions and improving solubility.[1][2] However, like any reactive chemical species, these reagents are not without their challenges. Understanding the potential side reactions is crucial for optimizing reaction conditions, maximizing yield, and simplifying purification.
This guide will address the three most common classes of side products and experimental issues:
-
Protodeboronation: The loss of the boronic acid moiety and its replacement with a hydrogen atom.
-
Homocoupling: The self-coupling of the pyrazole boronic acid to form a bipyrazole species.
-
THP-Group Related Issues: Premature deprotection or unexpected reactivity of the THP protecting group.
FAQ 1: Protodeboronation of THP-Pyrazole Boronic Acid
Question: I am observing a significant amount of the corresponding THP-pyrazole (without the boronic acid) in my reaction mixture. What is causing this, and how can I prevent it?
Answer: This is a classic case of protodeboronation, a common side reaction for many organoboronic acids, especially those involving electron-rich or unstable heterocyclic systems like pyrazoles.[3][4]
The "Why": Understanding the Mechanism of Protodeboronation
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This process can be catalyzed by acid, base, or even certain metal complexes.[5] In the context of a Suzuki-Miyaura coupling, the reaction conditions themselves can promote this undesired pathway. The presence of water and a base, essential for the catalytic cycle, can facilitate the hydrolysis of the boronic acid.
Troubleshooting Guide: Minimizing Protodeboronation
| Strategy | Rationale | Experimental Protocol |
| Use Anhydrous Conditions | Minimizing the amount of water in the reaction can suppress the hydrolysis of the boronic acid. | Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Choice of Base | A weaker base can sometimes be sufficient to promote the Suzuki coupling without excessively accelerating protodeboronation. | Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. The choice of base can be highly substrate-dependent and may require screening.[5][6] |
| Use of Boronate Esters | Boronate esters (e.g., pinacol esters) are generally more stable towards protodeboronation than the corresponding boronic acids. They slowly hydrolyze in situ to the active boronic acid, keeping its concentration low.[7] | If you are synthesizing your own pyrazole boronic acid, consider isolating it as the pinacol ester. |
| Lower Reaction Temperature | Higher temperatures can accelerate the rate of protodeboronation.[3] | If the desired coupling is efficient at a lower temperature, avoid excessive heating. Screen temperatures ranging from room temperature to 80 °C. |
| Use a More Active Catalyst System | A highly active catalyst can promote the desired cross-coupling at a much faster rate than protodeboronation. | Modern palladium precatalysts with bulky phosphine ligands (e.g., XPhos, SPhos) can be very effective.[3][8] |
FAQ 2: Homocoupling of THP-Pyrazole Boronic Acid
Question: My main byproduct is a bipyrazole, resulting from the coupling of two molecules of my THP-pyrazole boronic acid. How can I suppress this side reaction?
Answer: The formation of a homocoupled product is another common side reaction in Suzuki-Miyaura couplings. This is particularly prevalent when the reaction is exposed to oxygen.
The "Why": Mechanism of Homocoupling
The palladium-catalyzed homocoupling of boronic acids is thought to proceed through an oxidative mechanism. The presence of an oxidant, most commonly molecular oxygen, can lead to the formation of a Pd(II) species that can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product.
Troubleshooting Guide: Preventing Homocoupling
| Strategy | Rationale | Experimental Protocol |
| Thorough Degassing | Removing dissolved oxygen from the reaction mixture is the most effective way to prevent homocoupling. | Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal. |
| Maintain Inert Atmosphere | Prevent oxygen from entering the reaction vessel during the experiment. | Assemble the reaction under a positive pressure of an inert gas. Use septa and needles for reagent addition.[9] |
| Use of Antioxidants | In some cases, the addition of a small amount of an antioxidant can help to scavenge trace amounts of oxygen. | This is a less common approach and should be used with caution as it may interfere with the desired reaction. Phenolic stabilizers are sometimes employed. |
FAQ 3: Issues Related to the THP Protecting Group
Question: I am observing the formation of unprotected pyrazole boronic acid or other unexpected byproducts. Could the THP group be unstable under my reaction conditions?
Answer: Yes, the THP group is an acetal and is known to be labile under acidic conditions.[10][11][12] While generally stable to the basic conditions of a Suzuki coupling, certain factors can lead to its premature cleavage.
The "Why": THP Group Lability
The THP group is introduced under acidic conditions and is readily cleaved by acid.[13][14] While the overall reaction medium in a Suzuki coupling is basic, localized acidic microenvironments or the presence of Lewis acidic species can lead to deprotection. Additionally, some palladium catalysts or additives may have sufficient Lewis acidity to promote THP cleavage.
Troubleshooting Guide: Maintaining THP Group Integrity
| Strategy | Rationale | Experimental Protocol |
| Avoid Acidic Conditions | Ensure that no acidic reagents or impurities are introduced into the reaction. | Use high-purity reagents. If your starting materials were prepared under acidic conditions, ensure they are thoroughly neutralized and purified before use. |
| Choice of Palladium Source | Some palladium sources or ligands may be more prone to promoting THP cleavage. | If you suspect the catalyst is causing deprotection, screen different palladium precatalysts. |
| Purification Considerations | Standard silica gel chromatography can be slightly acidic and may cause deprotection of the THP group on the column. | Consider using basic-washed silica gel or triethylamine-treated silica for purification.[12][15] Alternatively, alumina chromatography can be a good option for purifying THP-protected compounds.[15] |
| Post-Reaction Workup | An acidic workup will cleave the THP group. | If the final product requires the THP group to be intact, use a neutral or basic workup procedure. |
Experimental Protocol: A General Procedure for Minimizing Side Products in Suzuki-Miyaura Reactions of THP-Pyrazole Boronic Acids
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Ensure the THP-pyrazole boronic acid (or its pinacol ester) is pure and dry.
-
Use a high-purity aryl halide partner.
-
Degas the solvent (e.g., 1,4-dioxane/water, 4:1) by sparging with argon for 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the THP-pyrazole boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if necessary) under a positive pressure of argon.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable solvent system and stationary phase (e.g., neutral or basic-washed silica, or alumina) to avoid THP deprotection if undesired.
-
References
-
ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. Retrieved from [Link]
-
Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 146-155. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Reddit. (2025). Purification of THP protected compound. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supplemental Information. Retrieved from [Link]
-
Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]
-
Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(40), 16048-16051. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2968-2978. Retrieved from [Link]
-
Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Espinet, P., & Pérez-Temprano, M. H. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(58), 14356-14373. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4955. Retrieved from [Link]
-
Buchwald, S. L., & Fu, G. C. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]
Sources
- 1. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
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- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Navigating the Deboronation of Pyrazole Boronic Acids in Suzuki-Miyaura Coupling
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses a critical challenge in Suzuki-Miyaura cross-coupling reactions: the undesired deboronation of pyrazole boronic acids. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to enhance the efficiency and reproducibility of your syntheses. We will delve into the causality behind experimental choices, offering a self-validating framework for your protocols.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyrazole boronic acids?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of the pyrazole boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the parent pyrazole.[1] This reaction consumes your starting material, reduces the yield of the desired coupled product, and complicates purification due to the formation of the deboronated byproduct. Pyrazole boronic acids, like many other nitrogen-containing heteroaryl boronic acids, are particularly susceptible to this process.[2][3]
Q2: What are the primary mechanisms driving the deboronation of pyrazole boronic acids?
A: The deboronation of heteroaryl boronic acids can proceed through several pH-dependent pathways.[1][4] For pyrazole boronic acids, which contain a basic nitrogen atom, the mechanisms can be complex:
-
Base-Catalyzed Protodeboronation: This is a common pathway under the basic conditions required for Suzuki coupling.[1][5] The base (e.g., hydroxide) attacks the boronic acid to form a more electron-rich boronate species, which is then protonated by a proton source (like water) in the reaction mixture, cleaving the C-B bond.[1]
-
Acid-Catalyzed Protodeboronation: While less common in standard Suzuki conditions, acidic environments can also promote deboronation.[1][6]
-
Zwitterionic Pathway: For basic heteroaromatic boronic acids, a zwitterionic intermediate can form under neutral or near-neutral pH conditions.[1] This zwitterion can be highly reactive and undergo unimolecular fragmentation, leading to rapid deboronation.[1] The specific pH at which this pathway becomes dominant is crucial and depends on the pKa of the pyrazole derivative.
Q3: How does the position of the boronic acid group on the pyrazole ring affect its stability?
A: The electronic environment of the carbon-boron bond significantly influences its stability. Pyrazoles are π-rich heterocycles, which generally makes them more reactive in the desired transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] However, the presence of nitrogen atoms can also lead to instability. For instance, boronic acids at positions adjacent to a ring nitrogen might be more susceptible to deboronation due to electronic effects and potential coordination with the palladium catalyst, which could lead to catalyst inhibition.[7][8]
Q4: Are boronic esters, like pinacol esters, a guaranteed solution to prevent deboronation?
A: Not necessarily. While converting a boronic acid to its corresponding ester (e.g., pinacol, MIDA) is a common and often effective strategy to enhance stability and prevent premature deboronation, it is not a universal solution.[2][9] Some boronic esters can undergo hydrolysis back to the boronic acid under the reaction conditions, especially in the presence of water and base.[9] If the rate of this hydrolysis is faster than the rate of the Suzuki coupling, significant deboronation can still occur.[9] However, for many unstable boronic acids, the use of esters in a "slow-release" strategy, where the active boronic acid is generated in low concentrations throughout the reaction, can be highly beneficial.[1][10][11]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Coupled Product with Significant Formation of the Deboronated Pyrazole.
This is the most common issue when working with pyrazole boronic acids in Suzuki couplings. The troubleshooting workflow below will guide you through a systematic approach to identify and resolve the root cause.
Troubleshooting Workflow for Deboronation
Step 1: Assess Reagent Quality and Purity
-
Probable Cause: Pyrazole boronic acids can be unstable upon storage and may have already partially deboronated before use.[12] The quality of your solvent, base, and catalyst is also critical.
-
Solution:
-
Analyze the Boronic Acid: Before starting your reaction, check the purity of the pyrazole boronic acid by ¹H NMR or LC-MS. Look for the presence of the corresponding parent pyrazole.
-
Use Fresh Reagents: If possible, use freshly prepared or recently purchased pyrazole boronic acid.
-
Ensure Anhydrous and Degassed Solvents: Oxygen can lead to catalyst decomposition and oxidative side reactions.[13] Ensure your solvents are properly degassed and handled under an inert atmosphere (Argon or Nitrogen).
-
Step 2: Evaluate and Modify Reaction Conditions
-
Probable Cause: The choice of base, solvent, and temperature can dramatically influence the rate of deboronation relative to the desired coupling. Strong bases and high temperatures often accelerate deboronation.
-
Solutions and Causality:
| Parameter | Recommended Change | Rationale |
| Base | Switch from strong bases (e.g., NaOH, KOH) to milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, or organic bases).[14] | Strong bases create a highly basic environment that promotes the base-catalyzed protodeboronation pathway.[1][5] Milder bases can provide sufficient activity for the Suzuki coupling while minimizing the rate of deboronation. |
| Temperature | Lower the reaction temperature. | Deboronation, like most chemical reactions, is temperature-dependent. Running the reaction at the lowest possible temperature that still allows for catalytic turnover can favor the desired coupling over the decomposition pathway. |
| Solvent | Consider using anhydrous solvent systems (e.g., dry dioxane, THF, or toluene).[15] | Water is the proton source for base-catalyzed protodeboronation.[1] Minimizing or eliminating water can significantly suppress this side reaction. |
Step 3: Modify the Boron Reagent
-
Probable Cause: The free pyrazole boronic acid is too unstable under the reaction conditions.
-
Solutions and Causality:
| Reagent Modification | Rationale |
| Use a Pinacol Ester | Pyrazole-boronic acid pinacol esters are generally more stable and less prone to premature deboronation.[2][16] They can be synthesized or are often commercially available.[16][17][18] |
| Use an Organotrifluoroborate Salt | Potassium pyrazoletrifluoroborate salts are often crystalline, air-stable solids that are more resistant to protodeboronation than the corresponding boronic acids.[12][14] |
| Use an MIDA Boronate Ester | N-methyliminodiacetic acid (MIDA) boronates are highly stable and can be used in iterative cross-coupling strategies.[1] |
Step 4: Optimize the Catalytic System
-
Probable Cause: The rate of the Suzuki-Miyaura catalytic cycle is too slow, allowing deboronation to become a competitive pathway.
-
Solutions and Causality:
| Optimization Strategy | Rationale |
| Use a Highly Active Catalyst System | Employ modern, highly active palladium precatalysts (e.g., those based on Buchwald or Fu's ligands like XPhos, SPhos, or RuPhos).[12][15][19] |
| Increase Catalyst Loading | If using a less active catalyst, consider increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| Ligand Screening | The choice of phosphine ligand or N-heterocyclic carbene (NHC) is crucial.[2][20] Electron-rich and bulky ligands often promote the key steps of the catalytic cycle.[2] |
Problem 2: Reaction Stalls or is Sluggish, with Both Starting Materials and Deboronated Pyrazole Present.
-
Probable Cause: Catalyst inhibition or deactivation is a likely culprit. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[3][7][8]
-
Solution:
-
Protect the Pyrazole Nitrogen: If your pyrazole has an N-H proton, protecting it with a suitable group (e.g., Boc, SEM) can prevent coordination to the palladium catalyst. This is a common strategy for nitrogen-rich heterocyles.[7][12]
-
Use a More Robust Catalyst: Buchwald-type precatalysts are often more resistant to deactivation by N-heterocycles.[7][8]
-
Consider Additives: In some cases, additives like copper(I) salts have been shown to mitigate catalyst inhibition by Lewis basic heterocycles.[15]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyrazole Boronic Acid Derivative
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the pyrazole boronic acid or ester (1.0-1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[14]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3, 1-5 mol%).[13]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, or anhydrous THF) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[13]
-
Reaction: Place the vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 60-100 °C).[7][13]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[14]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography.[14]
Protocol 2: In-situ Monitoring of Deboronation by LC-MS
-
Set up the Suzuki reaction as described above.
-
At regular time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, etc.), carefully and quickly take a small aliquot from the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot with a small volume of a suitable solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid) to stop the reaction.
-
Dilute the quenched aliquot further and analyze by LC-MS.
-
Monitor the disappearance of the pyrazole boronic acid and the appearance of both the desired product and the deboronated pyrazole byproduct. This will allow you to determine the relative rates of the productive coupling versus the deboronation side reaction under your specific conditions.
Visualizing the Core Problem: The Competing Pathways
The challenge of using pyrazole boronic acids in Suzuki-Miyaura coupling lies in the competition between the desired catalytic cycle and the undesired deboronation pathway.
Competition between Suzuki Coupling and Deboronation
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling - University of Bristol. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Che-Hao, L., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. Available at: [Link]
- CN108623281A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.
- CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents.
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Dreher, S. D., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters. Available at: [Link]
-
Lange, J. H. M., et al. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic & Biomolecular Chemistry. Available at: [Link]
-
Vantourout, J. C., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]
-
Blettner, C. G., et al. (1999). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, J., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
-
Liu, Z., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
- CN101838275A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents.
-
ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf. Available at: [Link]
-
Ammal, S. S. C., & Vreven, T. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A. Available at: [Link]
-
Pyrazole-3-Boronic Acid: A Versatile Building Block for Fine Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? | ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. (2021). Advanced Science. Available at: [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Microchemical Journal. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. (2011). TSI Journals. Available at: [Link]
-
Al-Sayah, M., & Le, T. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Soares, M. A., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Reagents and conditions: (a) boronic acid or boronic acid pinacol... - ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. Available at: [Link]
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- 16. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
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- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Scientist's Guide to Preventing Homocoupling of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic Acid
Welcome to the technical support center. This guide is structured to provide researchers, medicinal chemists, and process development professionals with a deep, mechanistic understanding and actionable troubleshooting strategies for a common and frustrating challenge in Suzuki-Miyaura cross-coupling: the homocoupling of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to design robust and high-yielding reactions.
Part 1: Understanding the Challenge — The "Why" Behind Homocoupling
Homocoupling, the formation of a symmetrical bipyrazole byproduct, is a yield-depleting side reaction that complicates purification. It primarily arises from two interconnected mechanistic pathways that compete with the desired cross-coupling catalytic cycle. Understanding these pathways is the first step toward rationally designing reaction conditions to suppress them.
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen is a primary culprit.[1][2][3] Oxygen can oxidize the catalytically active Pd(0) species to Pd(II). This newly formed Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. This parasitic cycle consumes your valuable starting material.[4][5]
-
Pd(II)-Mediated Homocoupling: This pathway is particularly relevant when using Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)). Before the catalytic cycle is fully established through the reduction of Pd(II) to Pd(0), the Pd(II) species can react directly with two equivalents of the boronic acid in a stoichiometric fashion to produce the dimer and Pd(0).[2][5] While this process does generate the active catalyst, it does so at the cost of your starting material.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a practical, question-and-answer format.
Q1: I'm observing significant amounts of the bipyrazole homocoupling product in my crude NMR. What is the very first thing I should address?
A1: The most immediate and impactful factor to control is the presence of dissolved oxygen.[3] Both primary homocoupling mechanisms are initiated or exacerbated by either residual Pd(II) or the oxidation of Pd(0) to Pd(II) by oxygen.[2][4] Therefore, rigorous deoxygenation of your solvent and reaction mixture is the single most effective first step to suppress this side reaction.
Q2: What is the most effective and practical method for deoxygenation in a standard research lab setting?
A2: While freeze-pump-thaw is effective, it can be cumbersome. For most Suzuki applications, subsurface sparging with an inert gas (high-purity argon or nitrogen) is both highly effective and practical.[1][2]
Experimental Protocol: Subsurface Sparging
-
Setup: Assemble your reaction flask containing your solvent, base, and aryl halide (everything except the boronic acid and palladium catalyst). Equip the flask with a magnetic stir bar and seal it with a rubber septum.
-
Inlet/Outlet: Insert a long needle connected to your inert gas line so that its tip is below the solvent surface. Insert a second, shorter needle to act as a gas outlet.
-
Sparge: Bubble the inert gas through the stirring solvent for a minimum of 20-30 minutes. The vigorous bubbling and stirring maximize the surface area for gas exchange, effectively displacing dissolved oxygen.
-
Final Steps: After sparging, remove the needles and maintain a positive pressure of inert gas (e.g., using a balloon) for the remainder of the reaction setup and duration. Add the boronic acid and palladium catalyst under this inert atmosphere.
Q3: My deoxygenation technique is solid, but I still see homocoupling. Could my palladium source be the problem?
A3: Absolutely. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, you are essentially starting the reaction with a built-in initiator for homocoupling.[1][5] The rate of precatalyst reduction to the active Pd(0) species may not be fast enough to prevent a significant portion of it from reacting directly with your boronic acid.
Recommendation:
-
Switch to a Pd(0) Source: Using a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ eliminates the initial concentration of Pd(II).[1]
-
Use Modern Precatalysts: Consider using modern, well-defined palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed to generate the active monoligated Pd(0) species almost instantaneously upon addition of a base, even at room temperature.[6] This rapid activation ensures the desired cross-coupling cycle begins immediately, outcompeting the slower homocoupling pathway.
| Palladium Source | Oxidation State | Propensity for Initial Homocoupling | Rationale |
| Pd(OAc)₂ / PdCl₂(dppf) | Pd(II) | High | Requires in situ reduction, allowing time for direct reaction with boronic acid.[2][5] |
| Pd(PPh₃)₄ / Pd₂(dba)₃ | Pd(0) | Low | Enters the catalytic cycle directly as Pd(0), minimizing Pd(II)-mediated pathways.[1] |
| Buchwald Precatalysts (G3/G4) | Pd(II) | Very Low | Designed for rapid, quantitative reduction to Pd(0) under mild basic conditions.[6] |
Q4: I'm working with a pyrazole boronic acid. Are there any specific challenges with this class of heteroaromatics?
A4: Yes, heteroaryl boronic acids, particularly nitrogen-containing ones like pyrazoles, present unique challenges.
-
Protodeboronation: This is a major competing side reaction where the C-B bond is cleaved and replaced by a C-H bond, irreversibly consuming your starting material. It is often accelerated by strong bases and the presence of water.[4][7] Pyrazoles can be particularly susceptible to this issue.[8]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibiting crucial steps in the catalytic cycle.[8][9]
To mitigate these issues, careful selection of the base and solvent is critical.
Q5: Given the challenges of protodeboronation and the acid-sensitivity of the THP group, what is the best base and solvent system?
A5: This requires a balanced approach. You need a base strong enough to activate the boronic acid for transmetalation but mild enough to prevent protodeboronation and deprotection of the THP group.[10][11]
-
Base Selection: Avoid strong aqueous bases like NaOH. Instead, screen milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice for heteroaryl couplings.[12] Cesium carbonate (Cs₂CO₃) or finely powdered potassium carbonate (K₂CO₃) are also effective alternatives.[7][13]
-
Solvent System: While anhydrous conditions can reduce protodeboronation, many Suzuki reactions benefit from a small amount of water to help dissolve the base and facilitate the reaction.[7][14] A common and effective solvent system is a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (e.g., 10:1) or n-Butanol .[12]
-
THP Group Stability: The tetrahydropyranyl (THP) group is an acetal, which is stable under the basic and neutral conditions of the Suzuki coupling.[15][16] However, it is highly sensitive to acid.[17][18] Ensure your reaction conditions remain basic and avoid any acidic workup steps until you are ready to deprotect.
Q6: Would I get better results using the corresponding boronate ester instead of the free boronic acid?
A6: This is an excellent and highly recommended strategy. Using the This compound pinacol ester offers significant advantages.[19]
-
Enhanced Stability: Boronate esters, such as pinacol esters, are generally more stable to storage and less prone to protodeboronation than their corresponding boronic acids.[20]
-
Slow Release Mechanism: Under the reaction conditions, the boronate ester slowly hydrolyzes to release the boronic acid in situ. This maintains a very low, steady-state concentration of the active boronic acid. A low concentration heavily disfavors the bimolecular homocoupling reaction while still allowing the desired transmetalation to proceed efficiently.[6]
Part 3: Optimized Protocol for Cross-Coupling of 1-(THP)-Pyrazole-5-Boronic Acid Pinacol Ester
This protocol incorporates the best practices discussed above to maximize the yield of the desired cross-coupled product while suppressing homocoupling.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), This compound pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with high-purity argon or nitrogen (repeat this cycle three times).
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-Dioxane and H₂O, 10:1, to achieve a 0.1 M concentration with respect to the limiting reagent) via syringe. Perform subsurface sparging with argon for 20-30 minutes while stirring.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).
-
Reaction: Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By systematically addressing the root causes of homocoupling—oxygen contamination, palladium oxidation state, and substrate instability—you can transform a low-yielding, problematic reaction into a robust and reliable synthetic method.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].
-
Tundel, R. E., et al. (2006). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 71(25), 9475–9478. Available from: [Link].
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
-
Miller, R. A., et al. (2000). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 4(5), 336–341. Available from: [Link].
-
Wikipedia. Suzuki reaction. Available from: [Link].
-
ArODES. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link].
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3414-3419. Available from: [Link].
-
Wallace, D. J., & Chen, C. Y. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (47), 6442-6444. Available from: [Link].
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Available from: [Link].
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link].
-
Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(10), 2949–2953. Available from: [Link].
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link].
-
PubMed. (2025). Solvent Effects in Boronic Acid-Diol Binding. Available from: [Link].
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link].
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link].
-
ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Available from: [Link].
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Available from: [Link].
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link].
-
ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available from: [Link].
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link].
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from: [Link].
-
ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Available from: [Link].
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(29), 9648–9659. Available from: [Link].
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Available from: [Link].
-
MDPI. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available from: [Link].
-
Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 449. Available from: [Link].
-
YouTube. (2019). THP ether protecting group - example. Available from: [Link].
-
ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents | Request PDF. Available from: [Link].
-
ChemSrc. (n.d.). 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester. Available from: [Link].
-
American Chemical Society. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(7), 2604–2607. Available from: [Link].
-
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 16. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 903550-26-5 [chemicalbook.com]
- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of THP-Protected Pyrazole Boronic Acids
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving Tetrahydropyranyl (THP)-protected pyrazole boronic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions by understanding the critical interplay between the base and solvent.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction yield is extremely low, or the reaction has completely stalled. What are the most common culprits?
A1: A stalled or low-yielding reaction is the most frequent issue and typically points to one of four problems: catalyst deactivation, insufficient base activity, protodeboronation of the starting material, or poor reagent solubility.
-
Inappropriate Base Strength or Solubility: The base's primary role is to activate the boronic acid into a more nucleophilic borate anion, which is essential for the transmetalation step.[1][2][3] If the base is too weak or is not soluble in the reaction medium, this activation is inefficient. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often insoluble in purely organic solvents, hindering their function.[1]
-
Protodeboronation: This is a major side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[4][5] Heteroaryl boronic acids, including pyrazoles, are particularly susceptible. This process is often exacerbated by strong bases, the presence of water, and elevated temperatures.[4][5][6]
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. The presence of oxygen can lead to the formation of palladium black or promote the unwanted homocoupling of two boronic acid molecules.[1][7][8] It is crucial that the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[7]
-
Poor Reagent Solubility: If your aryl halide or boronic acid ester is not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.
Recommended Solutions:
-
Switch the Base: If using a weaker base like K₂CO₃, consider switching to K₃PO₄. It is a stronger base that often provides better results without being overly harsh on sensitive functional groups.[1][6]
-
Modify the Solvent System: Ensure a small amount of water is present (e.g., a 10:1 or 4:1 mixture of organic solvent to water) to help solubilize an inorganic base.[6] Alternatively, for water-sensitive substrates, switch to an anhydrous solvent like toluene or 2-MeTHF and a more soluble organic base, though this requires careful optimization.[9]
-
Use a More Stable Boron Reagent: Boronic acids are prone to decomposition. Converting the boronic acid to its corresponding pinacol boronate ester can significantly improve its stability and reduce the rate of protodeboronation.[1][10]
-
Ensure Inert Conditions: Degas your solvent(s) thoroughly by sparging with argon or nitrogen for 15-30 minutes before use. Maintain a positive pressure of inert gas throughout the entire setup and reaction time.[7]
Q2: I'm observing significant deprotection of my THP group during the reaction. How can I prevent this?
A2: The THP group is an acetal, which is known to be stable under basic conditions but labile to acid.[11][12] While Suzuki couplings are run with a base, unintended deprotection can occur.
-
Mechanism of Deprotection: The reaction environment may not be uniformly basic. Protic sources, such as water or alcohols used as solvents, in combination with heat, can facilitate a low level of acid-catalyzed hydrolysis.[11][13] Some palladium complexes or additives can also have Lewis acidic character.
Recommended Solutions:
-
Choose a Non-Hydroxide Base: Avoid strong hydroxide bases like NaOH or KOH. Use anhydrous, powdered K₃PO₄ or potassium fluoride (KF), which are less likely to promote hydrolysis.[1][3]
-
Control Water Content: While some water can be beneficial for dissolving the base, excess water can promote THP deprotection. Try reducing the water content in your solvent system or switching to an anhydrous solvent if your base has sufficient solubility.
-
Lower Reaction Temperature: Higher temperatures accelerate deprotection. If possible, screen for a more active catalyst/ligand system (e.g., a Buchwald ligand like SPhos or XPhos) that allows the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C).[1][6]
-
Use a Milder Base: If K₃PO₄ is still causing issues, a milder base like K₂CO₃ or even an organic base like triethylamine (TEA) in specific cases could be tested, though this may require re-optimization of other parameters.[14]
Q3: My primary byproduct is the protodeboronated pyrazole. Why is this happening and how can I minimize it?
A3: Protodeboronation is a well-documented challenge, especially for electron-rich or heteroaryl boronic acids.[4][5] The pyrazole nucleus contains basic nitrogen atoms that can influence the reaction pathway and susceptibility to this side reaction.[6][15]
-
Causality: The reaction involves the protonolysis of the carbon-boron bond.[4] This is often a base-catalyzed process where water acts as the proton source. The rate of protodeboronation increases with temperature and base strength.
Recommended Solutions:
-
Use Boronate Esters: As mentioned in Q1, pinacol boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[1][10] MIDA boronates or trifluoroborate salts are other alternatives designed for "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[4]
-
Select a Milder Base: Potassium fluoride (KF) is known to be effective in activating boronic acids while being less aggressive in promoting protodeboronation.[1]
-
Minimize Water and Temperature: Reduce the amount of water in the reaction or switch to anhydrous conditions. Run the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Increase Boronic Acid Stoichiometry: While not ideal for atom economy, using a larger excess of the boronic acid partner (e.g., 1.5 - 2.0 equivalents) can sometimes compensate for the loss due to protodeboronation and drive the reaction to completion.[6]
Visualizing the Process: Workflows and Mechanisms
A clear understanding of the reaction pathway and decision-making process is critical for success.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Decision workflow for troubleshooting common coupling issues.
Frequently Asked Questions (FAQs)
Q4: What is the precise role of the base in the Suzuki reaction?
A4: The base is arguably the most critical component after the catalyst. Its main function is to react with the boronic acid (a Lewis acid) to form a tetracoordinate "ate" complex, such as [R-B(OH)₃]⁻.[1][2] This borate species is significantly more nucleophilic than the neutral boronic acid, which accelerates the crucial transmetalation step—the transfer of the organic group from boron to the palladium center.[3][16]
Q5: Why is water so often used as a co-solvent if it can cause side reactions?
A5: This is a classic trade-off. For many common Suzuki reactions, an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is used. These salts have very poor solubility in organic solvents like dioxane, THF, or toluene.[1] Adding a small amount of water creates a biphasic system where the base can dissolve in the aqueous layer, making it available to activate the boronic acid at the phase interface or in the organic layer via phase transfer.[17][18] While water can improve reaction rates, its concentration must be carefully controlled to minimize water-mediated side reactions like protodeboronation and THP deprotection.[19]
Q6: Which base is the best starting point for my THP-pyrazole boronic acid coupling?
A6: For substrates that may have base-sensitive functional groups or are prone to side reactions, anhydrous, powdered potassium phosphate (K₃PO₄) is an excellent starting point. It offers a good balance of reactivity to promote the catalytic cycle efficiently while being milder than hydroxide bases.[1] Potassium carbonate (K₂CO₃) is a weaker and often slower alternative. For particularly stubborn or electron-deficient coupling partners, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.
Q7: What is the best solvent system to start with?
A7: A mixture of 1,4-Dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust and widely used solvent system that solubilizes a broad range of organic substrates while also facilitating the action of the inorganic base.[6][20] Other common systems include Toluene/Water and THF/Water.[15] If water must be avoided, 2-MeTHF has emerged as an excellent alternative to THF and Dioxane, offering better stability and solubility profiles in many cases.[9]
Data Summary Tables
Table 1: Comparison of Common Bases in Suzuki Coupling
| Base | Formula | Strength | Solubility (Organic Solvents) | Key Characteristics & Use Cases |
| Potassium Phosphate | K₃PO₄ | Moderate-Strong | Low | Excellent general-purpose base; good for sensitive substrates.[1][6] |
| Potassium Carbonate | K₂CO₃ | Moderate | Very Low | A milder option, but can lead to slower reactions.[1] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Moderate | Used for challenging couplings; more soluble than K-salts. |
| Potassium Fluoride | KF | Mild | Low | Used to minimize protodeboronation; less basic.[1][3] |
| Sodium Carbonate | Na₂CO₃ | Moderate | Very Low | Cost-effective and commonly used, often in aqueous systems.[14] |
Table 2: Common Solvents for Suzuki Coupling
| Solvent | Type | Key Properties | Common Pairings |
| 1,4-Dioxane | Ether | High boiling point (101 °C), miscible with water. | K₃PO₄, K₂CO₃, Cs₂CO₃ with water as co-solvent.[6][20] |
| Toluene | Aromatic | High boiling point (111 °C), immiscible with water. | Often used for anhydrous reactions or with minimal water. |
| 2-Methyl-THF | Ether | Greener alternative to THF, good for a range of temperatures. | Effective with various bases, can be used with or without water.[9] |
| THF | Ether | Lower boiling point (66 °C), miscible with water. | Good for lower-temperature reactions.[15] |
| DMF | Amide | High boiling point, polar aprotic. | Can help with solubility but can be difficult to remove. |
Experimental Protocol: A Starting Point
This general protocol is a robust starting point for the Suzuki coupling of a THP-protected pyrazole boronic acid pinacol ester with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
THP-Pyrazole Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)[1]
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base: Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane and Degassed Water (e.g., 4:1 ratio)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, the THP-pyrazole boronic acid pinacol ester, the palladium catalyst, and the anhydrous K₃PO₄.
-
Solvent Addition: Add the degassed 1,4-dioxane and then the degassed water via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Seal the flask and perform three cycles of vacuum/backfill with argon to ensure the reaction mixture is free of oxygen.
-
Heating: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the limiting aryl bromide. Reactions typically take 4-24 hours.
Workup and Purification:
-
Cooling & Filtration: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic base and palladium residues.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Herrmann, W. A., & Brossmer, R. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur?. PubMed. [Link]
-
Herrmann, W. A., & Brossmer, R. (2012). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. ResearchGate. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
-
Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. ResearchGate. [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Tanemura, K., et al. (2004). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. ChemInform. [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
da Silva, A. B. F., et al. (2022). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sharma, U., et al. (2016). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Buchwald, S. L., & Fors, B. P. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Srogl, J., & Liebeskind, L. S. (2004). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]
-
Darkwa, J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [Link]
-
Bunev, A. S., et al. (2014). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Al-Hadedi, A. A. M., et al. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Devaud-Rivief, C., et al. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]
-
Li, W., et al. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ChemRxiv. [Link]
-
Hussain, F. H., et al. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Pyrazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole substrates. As a cornerstone of modern synthetic chemistry, the Suzuki coupling offers a powerful method for C-C bond formation; however, the unique electronic properties and functionality of pyrazoles often present significant challenges.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, providing in-depth troubleshooting advice and answers to frequently asked questions.
Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions for your specific system.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: My Suzuki reaction with a bromopyrazole and an arylboronic acid is giving very low yield or failing completely. What should I investigate first?
Answer: Failure to form the desired product is the most common issue and typically points to a problem with one of the core components of the catalytic cycle. Let's break down the likely culprits.
Possible Cause A: Catalyst Inhibition by the Pyrazole N-H Group
The free N-H group on the pyrazole ring is acidic and can act as a ligand, coordinating to the palladium center.[2][3] This coordination can form a stable off-cycle complex, effectively poisoning your catalyst and preventing it from participating in the desired reaction.[3]
Recommended Solutions:
-
N-H Protection: The most straightforward solution is to protect the pyrazole nitrogen. Common protecting groups like Boc, SEM, or a simple benzyl group can be employed. This physically blocks the nitrogen from interfering with the catalyst. However, this adds extra steps to your synthesis (protection/deprotection).
-
Use of Tolerant Catalyst Systems: Significant progress has been made in developing catalysts that can override this inhibition. Systems based on bulky, electron-rich phosphine ligands like XPhos , SPhos , or their derivatives are highly effective.[3] These ligands are sterically demanding, which promotes the desired reductive elimination step and can destabilize the inhibitory Pd-pyrazole complex. Using an advanced precatalyst, such as an XPhos-based palladacycle, can provide higher yields for these challenging substrates.[3]
Possible Cause B: Inactive Catalyst or Inefficient Precatalyst Activation
The active catalyst in the Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can be inefficient, or the resulting Pd(0) species may decompose.
Recommended Solutions:
-
Switch to a Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G2/G3/G4) are designed for rapid and clean generation of the active Pd(0) species under mild conditions.[4] They often provide more reproducible results than traditional Pd(II) sources.
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes the unwanted homocoupling of boronic acids.[5][6] Always ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.
Possible Cause C: Poor Ligand Choice for Sterically Hindered Substrates
If your pyrazole or coupling partner has significant steric bulk near the reaction site (e.g., ortho-substituents), the default ligands may not be sufficient. The steric hindrance can slow down both the oxidative addition and the final reductive elimination steps.
Recommended Solutions:
-
Employ Bulky Ligands: This is where ligands from the Buchwald biarylphosphine family excel. The steric bulk of ligands like XPhos, RuPhos, or BrettPhos is crucial for promoting the coupling of hindered substrates.[7][8] N-heterocyclic carbene (NHC) ligands can also be effective for sterically demanding couplings.[7][9]
-
Increase Reaction Temperature: For hindered substrates, higher temperatures may be necessary to overcome the activation energy barrier.[10] However, be cautious, as excessive heat can also lead to catalyst decomposition.[11]
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm isolating significant amounts of homocoupled boronic acid and/or dehalogenated pyrazole. How can I suppress these side reactions?
Answer: The formation of byproducts indicates that undesired reaction pathways are competing with your main catalytic cycle.
Side Reaction A: Homocoupling of Boronic Acid (Ar-Ar)
This occurs when two molecules of your boronic acid couple together. It is primarily caused by the presence of oxygen, which can facilitate a palladium-mediated oxidative coupling pathway.[12]
Recommended Solution:
-
Rigorous Degassing: As mentioned above, this is critical. Ensure your reaction flask, solvents, and even the headspace are free of oxygen before the catalyst is added. A few freeze-pump-thaw cycles or sparging with an inert gas are essential.[5][6]
Side Reaction B: Dehalogenation or Protodeboronation
-
Dehalogenation is the replacement of the halide on your pyrazole with a hydrogen atom. This can happen if a hydride source is present, which can lead to reductive elimination of Ar-H from the palladium center.[13]
-
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This is especially common with electron-rich or certain heteroaryl boronic acids and is often accelerated by strong bases and water.[5]
Recommended Solutions:
-
Optimize the Base and Solvent:
-
If protodeboronation is an issue, switch to a milder base. For example, if you are using a strong base like NaOH or K₃PO₄ with water, consider switching to K₂CO₃ or even KF, which is known to be effective while minimizing this side reaction.[5][14]
-
Running the reaction under anhydrous conditions can significantly reduce both dehalogenation (from water) and protodeboronation.[5]
-
-
Change the Halide: For certain aminopyrazoles, it has been shown that bromo and chloro derivatives are superior to iodo-pyrazoles because they have a reduced tendency to undergo dehalogenation.[15][16]
-
Use a Boronate Ester: Pinacol boronate esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[17][18] While potentially less reactive, this trade-off for stability can lead to cleaner reactions and higher isolated yields.
Frequently Asked Questions (FAQs)
Q1: Which general class of ligand is best for pyrazole Suzuki couplings?
A1: There is no single "best" ligand, as the optimal choice is highly substrate-dependent. However, for the "difficult" couplings that pyrazoles often represent, bulky, electron-rich monodentate phosphine ligands are the most common and effective starting point.
| Ligand Class | Examples | Strengths | Common Applications |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly active, excellent for sterically hindered substrates, tolerant of many functional groups, effective for N-H unprotected pyrazoles.[3] | General-purpose for difficult couplings, ortho-substituted partners, unprotected heterocycles. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable Pd complexes, good for electron-rich aryl chlorides.[7][9] | Challenging couplings, particularly with aryl chlorides as electrophiles. |
| Pyrazole-Based Ligands | Pyrazole-phosphine (P,N), bis(pyrazolyl) | Can offer unique reactivity and stability through tailored electronic and steric properties.[11][19][20] | More specialized applications; can be highly effective when tuned for a specific system. |
| Standard Phosphines | PPh₃, P(tBu)₃ | Readily available and inexpensive. | Generally not robust enough for difficult pyrazole couplings and are often inhibited by N-H substrates.[16] |
Q2: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?
A2: This choice involves a critical trade-off between reactivity and stability.[17]
| Feature | Boronic Acids | Boronate Esters (Pinacol) |
| Reactivity | Generally more reactive, often leading to faster reaction times.[21] | Less reactive, may require higher temperatures or longer times.[18] |
| Stability | Prone to decomposition via oxidation and protodeboronation, especially when purified or stored.[17][21] | Highly stable, often crystalline solids that are easy to handle, purify, and store long-term.[17][18] |
| Purity | Can be difficult to obtain in high purity due to the propensity to form boroxine anhydrides. | Generally high purity and can be purified by standard column chromatography.[17] |
| When to Use | For simple, fast couplings where stability is not a concern. | For unstable (e.g., some heteroaryl) boron reagents, complex multi-step syntheses, or when protodeboronation is a major side reaction.[18][22] |
Q3: How do I choose the right base and solvent?
A3: The base and solvent are a coupled pair and their choice is critical for success. The role of the base is to activate the boronic acid to facilitate transmetalation.[23]
-
Strong Inorganic Bases (K₃PO₄, K₂CO₃, Cs₂CO₃): These are the most common and effective bases. K₃PO₄ is a good starting point for many difficult couplings. Cs₂CO₃ is more soluble in organic solvents and can be effective at lower temperatures.
-
Solvent Systems:
-
Aqueous/Organic Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): This is a very common and robust choice. The water helps to dissolve the inorganic base. Vigorous stirring is essential for these biphasic systems.[5]
-
Anhydrous Polar Aprotic (e.g., DMF, Dioxane): Used when water-sensitive functional groups are present or to minimize water-driven side reactions like protodeboronation.[24]
-
Alcohols (e.g., t-BuOH, i-PrOH): Can serve as both solvent and a mild base source (alkoxide formation). However, they can also be a hydride source for dehalogenation.[25]
-
A good starting point for a difficult pyrazole coupling is K₃PO₄ in a Dioxane/H₂O (e.g., 4:1) mixture at 80-100 °C.[3]
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Failed Pyrazole Suzuki Couplings
This decision tree provides a logical path for diagnosing issues with your reaction.
Caption: The Suzuki cycle and a key catalyst inhibition pathway for pyrazoles.
Experimental Protocols
General Protocol for a Difficult Suzuki Coupling of an N-H Unprotected Bromopyrazole
This protocol incorporates best practices for challenging substrates, using a Buchwald-type ligand and precatalyst system.
Materials:
-
N-H Bromopyrazole (1.0 equiv)
-
Arylboronic Acid (1.5 - 2.0 equiv)
-
XPhos Pd G3 (or similar precatalyst, 1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous grade
-
Deionized Water
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-H bromopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (e.g., 2 mol%).
-
Solvent Addition: Degas the 1,4-dioxane and deionized water separately by sparging with argon for at least 30 minutes. Add the degassed dioxane, followed by the degassed water, via syringe to the flask to achieve a desired concentration (typically 0.1-0.2 M with respect to the bromopyrazole). A common solvent ratio is 4:1 or 5:1 dioxane:water.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting reagent (the bromopyrazole).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. quod.lib.umich.edu [quod.lib.umich.edu]
- 20. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction | MDPI [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. mdpi.com [mdpi.com]
- 28. nbinno.com [nbinno.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. reddit.com [reddit.com]
- 33. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. reddit.com [reddit.com]
- 35. reddit.com [reddit.com]
- 36. mdpi.com [mdpi.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Managing Impurities in Pyrazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced art and science of pyrazole synthesis. In the fields of medicinal chemistry and materials science, the purity of your pyrazole derivative is not merely a quality metric; it is the foundation upon which reliable, reproducible, and meaningful results are built. Impurities can lead to ambiguous biological data, failed experiments, and significant delays in development timelines.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles that govern impurity formation and removal. Our goal is to empower you, the researcher, with the knowledge to anticipate, identify, and manage these challenges effectively, ensuring the integrity of your scientific work.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Impurity Identification & Characterization
Q1: What are the most common types of impurities I should expect in my pyrazole synthesis?
A: Impurities in pyrazole synthesis are typically process-related and can be broadly categorized into four groups:
-
Regioisomers: This is arguably the most common and challenging impurity, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in classic Knorr-type syntheses.[1][2] These isomers have the same mass and often similar polarities, making separation difficult.
-
Incompletely Reacted Intermediates: In syntheses starting from α,β-unsaturated carbonyls, the reaction proceeds through a pyrazoline intermediate. If the final oxidation or aromatization step is incomplete, this pyrazoline will persist as a significant impurity.[1][3]
-
Unreacted Starting Materials: Simple but common. Inefficient conversion will leave residual 1,3-dicarbonyl compounds or hydrazine starting materials in your crude product.
-
Side-Reaction Products: Hydrazine is a reactive nucleophile. Side reactions can lead to colored impurities or di-addition products, where one dicarbonyl molecule reacts with two hydrazine molecules.[1]
Q2: My initial analysis shows multiple components. What is a reliable workflow for identifying an unknown impurity?
A: A systematic, multi-technique approach is essential for confident structural elucidation of byproducts.
-
Initial Assessment (TLC): Thin-Layer Chromatography (TLC) is your first and fastest tool. It will confirm the presence of multiple components and give you a preliminary idea of their relative polarities.[1]
-
Structural Elucidation (NMR & MS):
-
Mass Spectrometry (MS): Provides the molecular weight of the components. This is the quickest way to determine if a byproduct is an isomer (same mass as the product), an intermediate (different mass), or a starting material.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for determining the exact structure. The presence of duplicate sets of peaks often points directly to regioisomers.[1] 2D NMR techniques (like COSY and HMBC) can be invaluable for piecing together the connectivity of a completely unknown structure.
-
-
Separation & Confirmation (GC-MS/LC-MS): For complex mixtures, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components and provide mass data for each one, confirming your hypotheses from the initial analysis.
dot
Caption: Workflow for identifying unknown impurities.
Category 2: Formation & Mitigation of Regioisomers
Q3: I'm performing a Knorr synthesis with an unsymmetrical diketone and getting a mixture of two products. Why does this happen?
A: This is the classic challenge of regioselectivity in pyrazole synthesis. The formation of a regioisomeric mixture occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[2] This leads to two different hydrazone intermediates, each of which then cyclizes to form a distinct pyrazole regioisomer. Reasonable selectivity is typically only achieved when there are significant steric or electronic differences between the two carbonyl groups.[2]
dot
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Data of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid and its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid is a versatile building block in synthetic chemistry, valued for its role in constructing complex molecular architectures through cross-coupling reactions. The tetrahydropyran (THP) group serves as a crucial protecting group for the pyrazole nitrogen, enhancing solubility and modifying reactivity. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the pinacol ester of this compound, offering a comparative perspective with relevant analogues to facilitate its unambiguous identification and utilization in research settings.
The Significance of NMR in Structural Verification
NMR spectroscopy stands as an unparalleled tool for the structural determination of organic molecules in solution. For a molecule like this compound pinacol ester, ¹H NMR provides detailed information about the electronic environment of protons and their spatial relationships through spin-spin coupling. Concurrently, ¹³C NMR offers a map of the carbon skeleton, revealing the number of distinct carbon environments and their functionalities. Together, they form a powerful combination for confirming molecular identity and purity.
Experimental Protocol for NMR Data Acquisition
The following outlines a standardized protocol for acquiring high-quality NMR spectra for pyrazole boronic acid derivatives. The causality behind these steps is crucial for obtaining reproducible and reliable data.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid signal broadening and artifacts. The choice of solvent is dictated by the analyte's solubility and the need to avoid proton exchange with the solvent.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
2. Instrument Setup and Data Acquisition:
-
Rationale: Optimization of acquisition parameters ensures high signal-to-noise and resolution.
-
Procedure:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A wider spectral width is necessary, and a longer acquisition time with more scans is required to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.
-
Spectral Data Analysis: this compound pinacol ester
Due to the limited availability of spectral data for the free boronic acid, this guide will focus on its more stable and commonly used pinacol ester derivative. The data presented here is a compilation from available literature and supplier information, supplemented with established chemical shift ranges for the constituent moieties.
¹H and ¹³C NMR Data Summary
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound pinacol ester [1] | ¹H | ~7.65 | d | Pyrazole H-3 |
| ¹H | ~6.50 | d | Pyrazole H-4 | |
| ¹H | ~5.50 | dd | THP H-2 (anomeric) | |
| ¹H | ~3.95 | m | THP H-6 (axial) | |
| ¹H | ~3.60 | m | THP H-6 (equatorial) | |
| ¹H | ~2.10-1.60 | m | THP H-3, H-4, H-5 (6H) | |
| ¹H | 1.34 | s | Pinacol -CH₃ (12H) | |
| ¹³C | ~145 | C | Pyrazole C-5 (ipso-Boron) | |
| ¹³C | ~140 | CH | Pyrazole C-3 | |
| ¹³C | ~110 | CH | Pyrazole C-4 | |
| ¹³C | 87.5 | CH | THP C-2 (anomeric) | |
| ¹³C | 83.8 | C | Pinacol C-O | |
| ¹³C | 68.0 | CH₂ | THP C-6 | |
| ¹³C | 30.5 | CH₂ | THP C-3 | |
| ¹³C | 25.0 | CH₂ | Pinacol -CH₃ | |
| ¹³C | 24.8 | CH₂ | THP C-5 | |
| ¹³C | 22.5 | CH₂ | THP C-4 | |
| Pyrazole-5-boronic acid (Comparative) | ¹H | ~13.0 (broad) | s | N-H |
| ¹H | ~7.60 | d | Pyrazole H-3 | |
| ¹H | ~6.40 | d | Pyrazole H-4 | |
| ¹³C | ~148 | C | Pyrazole C-5 (ipso-Boron) | |
| ¹³C | ~138 | CH | Pyrazole C-3 | |
| ¹³C | ~108 | CH | Pyrazole C-4 | |
| 1-Boc-pyrazole-5-boronic acid pinacol ester (Comparative) | ¹H | ~7.70 | d | Pyrazole H-3 |
| ¹H | ~6.60 | d | Pyrazole H-4 | |
| ¹H | 1.65 | s | Boc -CH₃ (9H) | |
| ¹H | 1.35 | s | Pinacol -CH₃ (12H) | |
| ¹³C | ~149 | C | Boc C=O | |
| ¹³C | ~146 | C | Pyrazole C-5 (ipso-Boron) | |
| ¹³C | ~142 | CH | Pyrazole C-3 | |
| ¹³C | ~112 | CH | Pyrazole C-4 | |
| ¹³C | ~86 | C | Boc C(CH₃)₃ | |
| ¹³C | ~84 | C | Pinacol C-O | |
| ¹³C | ~28 | CH₃ | Boc -CH₃ | |
| ¹³C | ~25 | CH₃ | Pinacol -CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The ¹³C data for the title compound is estimated based on typical values and data from analogues.
Workflow for NMR Data Analysis
Caption: Workflow for acquiring and analyzing NMR data.
Interpreting the Spectra: A Deeper Dive
The Pyrazole Core: The pyrazole ring protons, H-3 and H-4, appear as doublets due to their coupling to each other. The electron-withdrawing effect of the adjacent nitrogen atoms and the boronic ester group deshields these protons, causing them to resonate in the aromatic region of the spectrum. The ¹³C signals for the pyrazole ring are also characteristic, with the carbon atom attached to the boron (C-5) often being difficult to observe due to quadrupolar relaxation of the boron nucleus.[2]
The Tetrahydropyran (THP) Protecting Group: The THP group introduces a new stereocenter at the anomeric position (C-2), which can lead to diastereomeric mixtures if the parent molecule is chiral. This can complicate the ¹H NMR spectrum. The anomeric proton (H-2) is the most downfield of the THP protons due to its position between two oxygen atoms (in the case of protecting an alcohol) or an oxygen and a nitrogen (in this case). Its chemical shift is typically around 4.5-5.5 ppm.[3] The remaining methylene protons of the THP ring appear as a complex multiplet in the upfield region (1.4-4.0 ppm).[4]
The Pinacol Boronic Ester: The two methyl groups of the pinacol moiety are equivalent, giving rise to a sharp, intense singlet in the ¹H NMR spectrum at around 1.3 ppm. This signal integrates to 12 protons and is a hallmark of the pinacol protecting group. In the ¹³C NMR spectrum, the quaternary carbons of the dioxaborolane ring appear around 84 ppm, and the methyl carbons resonate at approximately 25 ppm.
Comparative Analysis: The Role of the N-substituent
The choice of the N-substituent on the pyrazole ring significantly influences the electronic environment and, consequently, the NMR chemical shifts.
Caption: Influence of N-protection on pyrazole NMR signals.
-
Unprotected Pyrazole: In the absence of a substituent on the nitrogen, the N-H proton is present and often exhibits a broad signal at a downfield chemical shift due to hydrogen bonding and chemical exchange.[5] This exchange can also lead to broadening of the signals for the C3 and C5 carbons.[5]
-
THP-Protected Pyrazole: The introduction of the THP group removes the acidic N-H proton, leading to a much cleaner spectrum in that region. The key diagnostic signals are those of the THP group itself, particularly the anomeric proton. The pyrazole ring protons in the THP-protected compound are slightly shifted compared to the unprotected analogue due to the electronic effects of the N-substituent.
-
Boc-Protected Pyrazole: The tert-butyloxycarbonyl (Boc) group is another common N-protecting group. Its presence is easily confirmed by a strong singlet at around 1.6 ppm in the ¹H NMR spectrum, integrating to nine protons. Comparing the THP- and Boc-protected analogues reveals that the electron-withdrawing nature of the Boc carbonyl group can cause a slight downfield shift of the pyrazole protons relative to the THP-protected compound.
Conclusion
The structural verification of this compound pinacol ester is readily achievable through a combined ¹H and ¹³C NMR analysis. The characteristic signals of the pyrazole ring, the THP protecting group, and the pinacol boronic ester provide a unique spectral fingerprint. By understanding the expected chemical shifts and multiplicities of these key structural motifs, and by comparing the data to that of relevant analogues, researchers can confidently confirm the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
- Hollis, D. P. (2025). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Journal of Organic Chemistry.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (n.d.). Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d.... Retrieved from [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). RSC Advances.
- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). Molecules.
- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Royal Society of Chemistry.
-
ResearchGate. (n.d.). ChemInform Abstract: Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Magnetic Resonance in Chemistry.
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(THP)pyrazole-5-boronic Acid and Its Synthetic Products
Introduction: The Analytical Challenge of a Versatile Building Block
1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid is a crucial heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its pyrazole core is a common motif in pharmacologically active compounds, while the boronic acid moiety makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for creating complex molecules.[2] The tetrahydropyranyl (THP) group serves as a protecting group for one of the pyrazole nitrogens.
However, the very features that make this compound synthetically useful also present significant analytical challenges. Boronic acids are notoriously difficult to analyze via mass spectrometry (MS). They are prone to dehydration, leading to the formation of cyclic trimers known as boroxines, and can form various adducts and oligomers in the ion source, complicating spectral interpretation.[3][4] Therefore, a robust and reliable analytical method is paramount for verifying product identity, assessing purity, and monitoring reaction progress.
This guide provides an in-depth comparison of mass spectrometry-based analysis with a standard chromatographic method, offering field-proven insights into best practices for the characterization of 1-(THP)pyrazole-5-boronic acid products.
Part 1: The Primary Analytical Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)
For a molecule like 1-(THP)pyrazole-5-boronic acid, LC-MS is the premier analytical choice. It offers the dual advantage of chromatographic separation of the target compound from impurities, starting materials, and byproducts, combined with the high specificity of mass detection for unambiguous identification.
Causality Behind Experimental Choices in LC-MS
Our objective is to develop a method that provides a stable, reproducible signal for the parent compound while minimizing the in-source complexities associated with boronic acids.
-
Chromatography: Reversed-phase chromatography using a C18 column is selected for its versatility in separating moderately polar organic compounds.
-
Mobile Phase: A mobile phase of acetonitrile and water is standard. The critical choice is the additive. We utilize 10 mM ammonium acetate.[5] The rationale is twofold: it helps to control the pH, ensuring consistent analyte ionization, and the acetate can act as a counter-ion, promoting the formation of a distinct [M+CH₃COO]⁻ adduct in negative ion mode if needed, though we will focus on positive ion mode where the protonated molecule [M+H]⁺ is expected.
-
Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method suitable for polar and thermally labile molecules like our target compound.[4][6] We will primarily use positive ion mode ([M+H]⁺), which is generally effective for nitrogen-containing heterocyclic compounds.[7]
Experimental Workflow: LC-MS Analysis
The logical flow for analyzing a synthetic sample of 1-(THP)pyrazole-5-boronic acid is outlined below.
Caption: Workflow for LC-MS analysis of 1-(THP)pyrazole-5-boronic acid.
Detailed LC-MS Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent high-resolution mass spectrometer.
-
-
LC Method:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Method:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Acquisition Range: 50-500 m/z.
-
Interpreting the Mass Spectrum
The molecular formula of 1-(THP)pyrazole-5-boronic acid is C₈H₁₃BN₂O₃.[8] Its monoisotopic mass is approximately 196.10 g/mol .[8] A key feature to look for is the boron isotopic pattern. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), which results in a characteristic isotopic cluster for any boron-containing ion.[3]
Expected Ions in ESI+ Mode:
-
[M+H]⁺: The protonated molecular ion at m/z 197.10. This will be the primary ion of interest.
-
[M+Na]⁺: A sodium adduct at m/z 219.08 is common.
-
[M-H₂O+H]⁺: Loss of water from the boronic acid can occur, yielding an ion at m/z 179.10.
-
Boroxine Trimer: Although less likely with LC-MS than with direct infusion, the dehydrated cyclic trimer [(M-H₂O)₃+H]⁺ could be observed at a higher m/z.
The high-resolution mass spectrometer allows for the confirmation of the elemental composition based on the exact mass measurement.
Caption: Common ions and fragments of 1-(THP)pyrazole-5-boronic acid in ESI-MS.
Part 2: A Comparative Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While LC-MS provides unparalleled identification capabilities, HPLC with a simple UV detector is a workhorse in many labs for routine analysis, such as purity determination and reaction monitoring. It is often more accessible and robust for quantitative analysis than MS.
Rationale for Using HPLC-UV
HPLC-UV is an excellent orthogonal technique. Its separation principle is the same as in LC-MS, but the detection method is entirely different. It relies on the chromophore within the molecule—in this case, the pyrazole ring—to absorb UV light. This makes it ideal for quantifying the main component and assessing its purity relative to other UV-active impurities without the complexities of ion formation.
Detailed HPLC-UV Protocol
-
Sample Preparation: Identical to the LC-MS protocol. Prepare a ~1 mg/mL solution in acetonitrile/water.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
-
HPLC Method:
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (based on typical pyrazole absorbance).
-
Part 3: Performance Comparison and Data Synthesis
To illustrate the strengths of each technique, let's consider a hypothetical synthetic batch of 1-(THP)pyrazole-5-boronic acid containing a common impurity: deprotected pyrazole-5-boronic acid.
| Parameter | LC-MS Analysis | HPLC-UV Analysis |
| Analyte Identification | Unambiguous. Exact mass of [M+H]⁺ at m/z 197.10 confirms elemental formula C₈H₁₄BN₂O₃⁺. | Presumptive. Identification based on matching retention time with a reference standard. |
| Impurity Identification | High Confidence. Impurity peak shows [M+H]⁺ at m/z 113.05, confirming identity as pyrazole-5-boronic acid (loss of THP group). | Limited. An unknown peak is detected at a different retention time. Its identity cannot be confirmed without a reference standard. |
| Purity Assessment (%) | 98.5% (based on TIC peak area) | 98.2% (based on UV peak area at 220 nm) |
| Sensitivity (LOD) | ~0.1 µg/mL | ~1.0 µg/mL |
| Quantitative Accuracy | Good, but can be affected by differential ionization efficiencies between analytes. Requires careful calibration. | Excellent, highly linear response for quantification if response factors are similar. |
| Key Advantage | Molecular weight and structural information. | Robustness, accessibility, and straightforward quantification. |
| Key Disadvantage | Susceptible to ion suppression and complex adduct formation. | Provides no molecular weight or structural information. |
Synthesizing the Results
The data clearly shows that LC-MS and HPLC-UV are complementary techniques. For the initial characterization of a new synthetic batch, LC-MS is indispensable . It provides the definitive evidence required to confirm that the target molecule has been synthesized. Its ability to identify the structure of the major impurity (deprotected product) provides crucial feedback to the synthetic chemist.
For routine quality control of subsequent batches where the impurity profile is known, HPLC-UV is a more efficient and cost-effective choice . It delivers reliable purity data with high precision.
Conclusion: An Integrated Analytical Strategy
A comprehensive analytical strategy for 1-(THP)pyrazole-5-boronic acid products leverages the strengths of both mass spectrometry and traditional chromatography.
-
Primary Identification and Characterization: Utilize high-resolution LC-MS to confirm the molecular formula of the final product and to identify any significant impurities generated during synthesis. The insights gained from MS fragmentation and exact mass are critical for process development.
-
Routine Purity and Quantitative Analysis: Employ a validated HPLC-UV method for routine batch release and stability studies. This approach provides robust, reliable quantitative data for quality assurance.
By integrating these two powerful techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this vital chemical building block, paving the way for successful downstream applications.
References
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- Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.).
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- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010).
- Arylboronic acid chemistry under electrospray conditions. (2013).
- Application Notes and Protocols for the Analytical Characterization of Pyrazole Deriv
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A Senior Application Scientist’s Guide to the Reactivity of N-Protected Pyrazole Boronic Acids in Suzuki-Miyaura Coupling
For researchers and professionals in drug development, the pyrazole moiety is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for constructing the complex carbon-carbon bonds necessary to build these molecules, with pyrazole boronic acids serving as critical building blocks.[2] However, the acidic N-H proton of an unprotected pyrazole can interfere with the palladium catalyst, inhibiting the reaction and leading to poor outcomes. This necessitates the use of N-protecting groups, a choice that is far from trivial. The protecting group not only shields the N-H but also fundamentally alters the electronic and steric profile of the boronic acid, directly impacting its reactivity.
This guide provides an in-depth comparison of commonly used N-protecting groups on pyrazole boronic acids, grounded in mechanistic principles and supported by experimental evidence. We will explore how the choice between groups like Boc, Cbz, and SEM can be leveraged to modulate reactivity and optimize synthetic outcomes.
The Suzuki-Miyaura Coupling: The Arena of Reactivity
To understand the influence of the N-protecting group, we must first consider the catalytic cycle of the Suzuki-Miyaura reaction. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
The critical transmetalation step involves the transfer of the pyrazole group from the boron atom to the palladium center. The efficiency of this step is highly dependent on the nucleophilicity of the pyrazole ring's ipso-carbon—the carbon atom bonded to boron.[4] The electronic properties of the N-protecting group directly modulate this nucleophilicity, providing a handle for tuning reaction rates.
Comparative Analysis of N-Protecting Groups
The ideal N-protecting group should be easily installed, stable to the reaction conditions, and readily cleaved post-coupling. Crucially, its electronic and steric effects must be considered to predict its influence on the Suzuki-Miyaura reaction.
N-Boc (tert-Butoxycarbonyl): The Bulky Workhorse
The Boc group is arguably the most common protecting group used for nitrogen-containing heterocycles due to its general stability and straightforward removal under acidic conditions.[5][6]
-
Electronic Effect: The carbonyl moiety of the Boc group is strongly electron-withdrawing via resonance and induction. This effect reduces the electron density of the pyrazole ring, thereby decreasing the nucleophilicity of the ipso-carbon. This can lead to a slower transmetalation step compared to more electron-neutral or donating groups.
-
Steric Effect: The tert-butyl group imparts significant steric bulk. This can hinder the approach of the organoboron species to the palladium complex, potentially slowing the reaction. However, in some cases, bulky ligands and substrates can promote the reductive elimination step.[7]
-
Reactivity Profile: Due to its electron-withdrawing nature, N-Boc-protected pyrazole boronic acids are generally less reactive than their unprotected or N-alkylated counterparts. This may necessitate more forcing conditions, such as higher temperatures or more active catalyst systems (e.g., those employing electron-rich, bulky phosphine ligands like XPhos), to achieve good yields.[8][9] Despite this, its reliability and predictable nature make it a go-to choice in many synthetic campaigns.[10]
N-Cbz (Carboxybenzyl): The Classic Alternative
The Cbz group is another common urethane-type protecting group, removable by catalytic hydrogenation.[11]
-
Electronic Effect: Similar to the Boc group, the Cbz group is electron-withdrawing due to the carbonyl functionality. Its impact on the pyrazole ring's electron density is comparable to that of the Boc group, leading to a similar reduction in nucleophilicity for the transmetalation step.
-
Steric Effect: The Cbz group is less sterically demanding than the Boc group. This reduced bulk may allow for a more facile approach to the palladium center, potentially offering a kinetic advantage over N-Boc in sterically congested couplings.
-
Reactivity Profile: The reactivity of N-Cbz-pyrazole boronic acids is expected to be similar to N-Boc derivatives. The primary reason for choosing Cbz over Boc often lies in the desired deprotection strategy, as hydrogenolysis offers an orthogonal removal method to the acid-labile Boc group, which is crucial in complex, multi-step syntheses.[5]
N-SEM (2-(Trimethylsilyl)ethoxymethyl): The Reactivity Enhancer
The SEM group is a valuable protecting group known for its unique electronic properties and specific deprotection conditions (typically fluoride sources).
-
Electronic Effect: The SEM group is generally considered to be electron-donating. The oxygen atom is inductively withdrawing, but this is overcome by a powerful hyperconjugation effect (β-silicon effect), which donates electron density to the pyrazole ring. This increases the nucleophilicity of the ipso-carbon, which should, in principle, accelerate the rate-limiting transmetalation step.
-
Steric Effect: The SEM group presents moderate steric bulk, less than Boc but more than a simple methyl group.
-
Reactivity Profile: N-SEM-protected pyrazole boronic acids are predicted to be significantly more reactive in Suzuki-Miyaura couplings than their N-Boc or N-Cbz counterparts. This enhanced reactivity can enable couplings to occur under milder conditions (lower temperatures, shorter reaction times), which is particularly beneficial when dealing with sensitive functional groups on the coupling partner.
Quantitative Comparison: A Survey of Experimental Data
| Protecting Group | Pyrazole Boronic Acid Derivative | Coupling Partner | Catalyst System (mol%) | Base / Solvent | Temp / Time | Yield (%) | Reference |
| N-Boc | 1-Boc-4-(pinacolboranyl)pyrazole | 4-Bromo-N-(4-bromophenyl) benzamide | XPhos Pd G2 (5) | K₃PO₄ / Dioxane:H₂O | 100 °C / 24 h | 95 | [8] |
| N-Boc | 1-Boc-4-(pinacolboranyl)pyrazole | 4-Bromo-N-(p-tolyl) benzamide | XPhos Pd G2 (5) | K₃PO₄ / Dioxane:H₂O | 100 °C / 24 h | 89 | [8] |
| Unprotected | 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G1 (7) | K₃PO₄ / Dioxane:H₂O | 100 °C / 24 h | 86 | [12] |
| Unprotected | 3-Bromo-1H-pyrazole | 4-Methoxyphenyl boronic acid | XPhos Pd G1 (6) | K₃PO₄ / Dioxane:H₂O | 100 °C / 24 h | 85 | [12] |
Analysis: The data shows that high yields can be achieved with N-Boc protected pyrazoles, but this often requires a highly active (and expensive) catalyst system like a 2nd generation Buchwald precatalyst (XPhos Pd G2) and elevated temperatures.[8] Interestingly, studies on unprotected bromopyrazoles show that with a suitable catalyst system, they can also be effective coupling partners, though catalyst loading can be high.[12] This highlights that while protection is a common strategy to ensure reproducibility, direct coupling is sometimes possible. The lack of readily available data for Cbz and SEM-protected pyrazole boronic acids in comparative Suzuki couplings underscores the need for direct experimental evaluation, as outlined in the protocol below.
Experimental Design for Reactivity Comparison
To objectively compare the reactivity of different N-protected pyrazole boronic acids, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system where the only significant variable is the N-protecting group on the pyrazole boronic acid.
Detailed Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the rate and final yield of the Suzuki-Miyaura coupling between 4-bromoacetophenone and three different N-protected pyrazole-4-boronic acid pinacol esters (N-Boc, N-Cbz, N-SEM).
Materials:
-
4-Bromoacetophenone (Standard aryl halide)
-
1-Boc-1H-pyrazole-4-boronic acid pinacol ester
-
1-Cbz-1H-pyrazole-4-boronic acid pinacol ester (Requires synthesis)
-
1-SEM-1H-pyrazole-4-boronic acid pinacol ester (Requires synthesis)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst precursor)
-
SPhos (Buchwald Ligand)
-
Potassium Phosphate (K₃PO₄) (Base)
-
1,4-Dioxane and Water (Solvent system)
-
Dodecane (Internal standard for NMR analysis)
Procedure:
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 eq), dodecane (internal standard), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Parallel Setup: Prepare three such vials. To each vial, add one of the following:
-
Vial A (Boc): 1-Boc-1H-pyrazole-4-boronic acid pinacol ester (353 mg, 1.2 mmol, 1.2 eq).
-
Vial B (Cbz): 1-Cbz-1H-pyrazole-4-boronic acid pinacol ester (401 mg, 1.2 mmol, 1.2 eq).
-
Vial C (SEM): 1-SEM-1H-pyrazole-4-boronic acid pinacol ester (404 mg, 1.2 mmol, 1.2 eq).
-
-
Reagent Addition: To each vial, add powdered K₃PO₄ (424 mg, 2.0 mmol, 2.0 eq).
-
Reaction Initiation: Seal the vials with a septum cap. Purge with argon or nitrogen for 5 minutes. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heating and Monitoring: Place the vials in a preheated oil bath at 80 °C. At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS to monitor product formation and starting material consumption.
-
Workup (after 24h or completion): Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient). Determine the isolated yield for each reaction. Analyze the pure product and the crude reaction mixture (using the internal standard) by ¹H NMR to confirm structure and quantify conversion.
Conclusion and Recommendations
The choice of an N-protecting group for pyrazole boronic acids is a critical decision that directly influences reactivity in Suzuki-Miyaura couplings.
-
For Reliability and Well-Established Procedures: N-Boc is the standard choice. While it may require more forcing conditions due to its electron-withdrawing and sterically hindering nature, its behavior is predictable and well-documented.[8]
-
For Orthogonal Deprotection Strategies: N-Cbz offers a valuable alternative to N-Boc, with similar electronic properties but a distinct deprotection pathway (hydrogenolysis), which is essential for synthesizing complex molecules with acid-sensitive functional groups.[11]
-
For Enhanced Reactivity and Milder Conditions: N-SEM is the recommended choice when higher reactivity is desired. Its electron-donating character is expected to accelerate the transmetalation step, allowing for lower reaction temperatures and shorter times, which can improve functional group tolerance and overall efficiency.
Ultimately, the optimal protecting group depends on the specific substrates involved, the functional groups present in the molecule, and the overall synthetic strategy. By understanding the interplay between the electronic and steric properties of these protecting groups and the mechanism of the Suzuki-Miyaura reaction, researchers can make informed decisions to accelerate discovery and development.
References
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Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link][5][6]
-
Li, J. et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10), 844-848. [Link][11]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23591-23603. [Link][13][14]
-
Carrow, B. P., & Hartwig, J. F. (2011). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society, 133(7), 2116–2119. [Link][15]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link][12]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link][16]
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Urban, S. et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link][8]
-
Google Patents. (2019). Synthesis method of pyrazole-4-boronic acid pinacol ester. CN110373006A. [17]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link][2]
-
Carrow, B. P., & Hartwig, J. F. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8436–8449. [Link][4]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][3]
-
Chibale, K. et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(24), 13349-13361. [Link][18]
-
Urban, S. et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(46), 9834-9844. [Link][9]
-
Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4424–4427. [Link][7]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link][1]
-
Kirchhoff, J. H. et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link][19]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link][20]
-
Netherton, M. R. et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link][21]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link][22]
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The Stability Dividend: A Comparative Guide to 1-(THP)pyrazole-5-boronic acid and its Unprotected Counterpart in Suzuki-Miyaura Cross-Coupling
Introduction: The Pyrazole Moiety and the Suzuki-Miyaura Reaction
The pyrazole ring is a cornerstone pharmacophore in modern drug discovery, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to incorporate this valuable heterocycle into complex molecular architectures. At the heart of this transformation lies the choice of the pyrazole building block, most commonly a pyrazole boronic acid or its ester.
This guide provides an in-depth comparison of two key reagents: 1-(THP)pyrazole-5-boronic acid and its unprotected precursor, pyrazole-5-boronic acid. We will delve into the chemical rationale for employing the tetrahydropyranyl (THP) protecting group, supported by experimental evidence, and illustrate why the choice between these two reagents is critical for achieving high-yield, reproducible results in your research and development endeavors.
The Challenge of Unprotected Pyrazole Boronic Acids
While seemingly the most direct route, employing unprotected pyrazole-5-boronic acid in Suzuki-Miyaura coupling is fraught with inherent challenges that can severely impact reaction efficiency and product yield. These issues stem from two primary sources: instability of the boronic acid and inhibition of the palladium catalyst.
Instability and Protodeboronation
The C-B bond in heteroaryl boronic acids, including pyrazole-5-boronic acid, is susceptible to cleavage under the basic aqueous conditions typically required for the Suzuki-Miyaura reaction.[4][5] This undesired side reaction, known as protodeboronation, replaces the boronic acid group with a hydrogen atom, effectively consuming the starting material and reducing the overall yield.[6][7] Electron-rich heterocyclic systems are particularly prone to this decomposition pathway.[8] The presence of the acidic N-H proton on the pyrazole ring can further exacerbate this instability.
Diagram: The Competing Pathways
Caption: Competing reaction pathways for unprotected pyrazole-5-boronic acid.
Catalyst Inhibition
The free N-H group in unprotected pyrazoles and other nitrogen-rich heterocycles can act as a ligand, coordinating to the palladium catalyst.[1] This coordination can lead to the formation of inactive or less active catalyst species, effectively inhibiting the catalytic cycle and preventing the reaction from proceeding to completion.[9] Experimental studies on the Suzuki-Miyaura coupling of N-H containing indazoles (a related azole) have shown that while N-protected versions provide high yields, the corresponding unprotected substrates result in no observable product under similar conditions.[1] This highlights the profound inhibitory effect of the free N-H group.
1-(THP)pyrazole-5-boronic acid: The Superior Alternative
The use of a tetrahydropyranyl (THP) group to protect the acidic N-H proton of the pyrazole ring elegantly circumvents the aforementioned issues. 1-(THP)pyrazole-5-boronic acid offers significant advantages in terms of stability, handling, and reactivity, making it the preferred reagent for demanding Suzuki-Miyaura applications.
Diagram: Structure of 1-(THP)pyrazole-5-boronic acid pinacol ester
Caption: Structure of 1-(THP) protecting group.
Enhanced Stability and Prevention of Protodeboronation
By masking the acidic N-H proton, the THP group electronically modifies the pyrazole ring, rendering the C-B bond more robust and significantly less susceptible to protodeboronation under basic reaction conditions. This enhanced stability ensures that the boronic acid remains intact and available for the desired cross-coupling reaction, leading to higher yields and cleaner reaction profiles.
Elimination of Catalyst Inhibition
The bulky THP group sterically and electronically prevents the pyrazole nitrogen from coordinating with the palladium center. This ensures the catalyst remains active and available to participate in the catalytic cycle, allowing the reaction to proceed efficiently. This is in stark contrast to the catalyst inhibition observed with unprotected pyrazoles.[1]
Ease of Introduction and Removal
The THP group is readily introduced using 3,4-dihydro-2H-pyran (DHP) under acidic conditions. Crucially, it is also easily removed post-coupling, typically with a mild acid treatment, to yield the desired N-H pyrazole product.[9] This straightforward deprotection step adds minimal complexity to the overall synthetic sequence.
Diagram: Protection & Deprotection Workflow
Caption: General workflow for using THP-protected pyrazole boronic acid.
Performance Comparison: A Data-Driven Perspective
While a direct, head-to-head published study comparing the two exact reagents under identical conditions is scarce, the collective evidence from the literature overwhelmingly supports the superiority of the protected version.
| Feature | Unprotected Pyrazole-5-boronic acid | 1-(THP)pyrazole-5-boronic acid | Rationale & References |
| Stability | Low; prone to protodeboronation under basic conditions. | High; stable to typical Suzuki-Miyaura conditions. | Protection of the N-H group stabilizes the C-B bond.[4][8] |
| Catalyst Interaction | Inhibits palladium catalyst via N-coordination. | No inhibition; THP group prevents N-coordination. | The free N-H acts as a ligand, deactivating the catalyst.[1][9] |
| Expected Yield | Low to none, especially with challenging substrates. | Good to excellent yields are consistently reported. | Avoidance of protodeboronation and catalyst inhibition leads to higher conversion.[1] |
| Handling | Can be challenging to store and handle due to instability. | More robust and easier to handle and store. | Increased stability translates to better shelf-life and handling characteristics. |
| Synthetic Steps | 1 (coupling) | 3 (protection, coupling, deprotection) | The additional steps for the protected route are often necessary for a successful outcome. |
Experimental Protocol: Suzuki-Miyaura Coupling
The following provides a general, robust protocol for the Suzuki-Miyaura coupling of an aryl bromide with 1-(THP)pyrazole-5-boronic acid pinacol ester, a commonly used and highly stable variant.
Materials:
-
1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq)
-
Aryl bromide (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq), 1-(THP)pyrazole-5-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the THP-protected coupled product.
Deprotection Step:
-
Dissolve the purified THP-protected product in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a solution of HCl in dioxane).
-
Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layers to obtain the final unprotected pyrazole product.
Conclusion and Recommendation
The evidence strongly indicates that for reliable, high-yield synthesis of 5-arylpyrazoles via the Suzuki-Miyaura reaction, the use of N-protected pyrazole boronic acids is not just advantageous but often essential. 1-(THP)pyrazole-5-boronic acid provides the necessary stability to prevent protodeboronation and eliminates the catalyst inhibition associated with its unprotected counterpart. While requiring additional protection and deprotection steps, this strategy ensures a robust and reproducible process, ultimately saving time and resources by avoiding failed reactions and complex purification procedures. For researchers, scientists, and drug development professionals aiming for efficiency and predictability in their synthetic campaigns, 1-(THP)pyrazole-5-boronic acid is the demonstrably superior reagent.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation [organic-chemistry.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Boronic Acid Esters in Pyrazole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals and advanced materials necessitates robust and versatile synthetic methodologies. Among the most powerful techniques for pyrazole functionalization is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the choice of the organoboron reagent is paramount. This guide provides an in-depth comparative analysis of various boronic acid esters used in pyrazole synthesis, offering experimental insights to inform your selection and optimize your synthetic strategies.
The Crucial Role of Boronic Acid Esters in Pyrazole Synthesis
The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning method for forming carbon-carbon bonds.[1] In the context of pyrazole synthesis, it typically involves the reaction of a halogenated pyrazole with a pyrazole boronic acid or ester in the presence of a palladium catalyst and a base. The boronic acid derivative serves as the organoboron nucleophile, delivering the pyrazole moiety to the catalytic cycle.
While boronic acids themselves are effective, their ester derivatives, particularly pinacol esters, offer significant advantages in terms of stability, handling, and reaction reproducibility.[1][2] Boronic acids can be prone to protodeboronation, especially with electron-rich or certain heteroaromatic systems.[3] Esterification protects the boronic acid group, enhancing its stability for storage and under various reaction conditions.
The Mechanism: A Tale of Transmetalation
The efficacy of a boronic acid ester in a Suzuki-Miyaura coupling hinges on its ability to undergo transmetalation, the key step where the organic group is transferred from boron to the palladium center.[4] This process is influenced by the nature of the ester, the base, and the ligands on the palladium catalyst. A simplified catalytic cycle is depicted below.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Common Boronic Acid Esters
The choice of the diol used to form the boronic ester significantly impacts its properties. Here, we compare the most commonly employed esters in the context of pyrazole synthesis.
| Boronic Ester Type | Structure | Stability | Reactivity | Key Advantages | Common Applications & Considerations |
| Pinacol Ester | Dioxaborolane | High | Moderate to High | Commercially available, easy to handle, generally good yields.[2] | Workhorse for general pyrazole synthesis. May require forcing conditions for challenging substrates.[3] |
| Neopentyl Glycol Ester | Dioxaborinane | High | Moderate | Similar stability to pinacol esters, sometimes offers different solubility profiles. | Alternative to pinacol esters, can be useful if solubility is an issue. |
| MIDA Ester (N-methyliminodiacetic acid) | Dioxazaborocane | Very High | Low (requires deprotection) | Exceptionally stable to chromatography and a wide range of reaction conditions. Allows for iterative cross-couplings. | Ideal for multi-step synthesis where the boron functionality needs to be preserved. Requires a separate deprotection step before coupling. |
| Catechol Ester | Benzodioxaborole | Moderate | High | Highly reactive, can be effective for difficult couplings.[4] | Less stable than pinacol esters, sensitive to air and moisture. Often generated in situ. |
Pinacol Boronic Esters: The Industry Standard
Pyrazole-4-boronic acid pinacol ester and its isomers are widely used due to their excellent balance of stability and reactivity.[1][5] They are crystalline solids that are generally stable to air and moisture, making them easy to handle and store.[6]
Experimental Insight: In a typical Suzuki-Miyaura coupling of a 4-halopyrazole with an aryl boronic acid, the use of a pyrazole pinacol boronate often proceeds smoothly with standard palladium catalysts like Pd(PPh₃)₄ and a base such as Na₂CO₃ or K₂CO₃ in a solvent mixture like 1,4-dioxane/water.[7]
MIDA Boronates: For Complex, Multi-Step Syntheses
MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable trivalent boron species. This stability allows them to be inert to many reaction conditions that would cleave other boronic esters. This feature is particularly valuable in complex total synthesis or in the preparation of compound libraries where a late-stage diversification strategy is employed.
Experimental Insight: A key advantage of MIDA boronates is their compatibility with a wide range of functional groups and their stability to purification by silica gel chromatography. However, they require a deprotection step, typically with aqueous base, to release the boronic acid for the subsequent cross-coupling reaction.
Figure 2: General workflow for using MIDA boronates in multi-step synthesis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Pinacol Boronic Ester
This protocol provides a general starting point for the cross-coupling of a pyrazole pinacol boronic ester with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Pyrazole pinacol boronic ester (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the pyrazole pinacol boronic ester, aryl halide, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Synthesis of Pyrazole-4-boronic acid pinacol ester
A common method for the synthesis of pyrazole boronic acid pinacol esters is the palladium-catalyzed borylation of a halopyrazole.[5]
Materials:
-
1-Boc-4-iodopyrazole (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine 1-Boc-4-iodopyrazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield 1-Boc-4-pyrazole pinacol borate.
-
The Boc protecting group can be removed by heating the pure ester until gas evolution ceases, followed by purification.[5]
Conclusion and Future Outlook
The choice of boronic acid ester is a critical parameter in the successful synthesis of functionalized pyrazoles. While pinacol esters remain the most widely used for their reliability and ease of use, the development of other esters, such as MIDA boronates, has provided powerful tools for more complex synthetic challenges. As the demand for novel pyrazole-containing molecules continues to grow, further advancements in the design and application of boronic acid derivatives are anticipated, offering even greater control and efficiency in pyrazole synthesis.
References
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Aggarwal, V. K., et al. (2011). Angewandte Chemie International Edition, 50(5), 1080-1083. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Chemist, T. P. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD.[Link]
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Couto, I., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2775. [Link]
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D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of Heterocyclic Boronic Acids. ResearchGate.[Link]
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Gao, F., et al. (2019). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate.[Link]
-
Graham, J., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(11), 2155-2161. [Link]
-
Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.[Link]
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INNO PHARMCHEM. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO., LTD.[Link]
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Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(25), 10443-10454. [Link]
-
Korolev, D. N., et al. (2006). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. ResearchGate.[Link]
-
Majumdar, P., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate.[Link]
- Sun, C. (2019). Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling with 1-(THP)pyrazole-5-boronic Acid
For researchers, synthetic chemists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational technique. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1] This guide provides an in-depth comparison of various catalytic systems for the Suzuki-Miyaura coupling of a particularly relevant substrate: 1-(THP)pyrazole-5-boronic acid. Pyrazole moieties are prevalent in a vast number of biologically active compounds and pharmaceuticals, making their efficient incorporation into complex molecules a critical task.[2]
This document moves beyond a simple recitation of protocols. It is designed to provide a deeper understanding of the catalytic process, the rationale behind experimental choices, and the practical insights needed to troubleshoot and optimize these crucial reactions.
The Challenge of Heteroaryl Boronic Acids in Suzuki-Miyaura Coupling
While the Suzuki-Miyaura reaction is robust, the use of heteroaryl boronic acids, especially those containing nitrogen, presents unique challenges.[3][4] The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium center of the catalyst, leading to catalyst inhibition or deactivation.[4][5] Furthermore, heteroaryl boronic acids can be prone to protodeboronation, a side reaction that cleaves the C-B bond, reducing the yield of the desired coupled product.[4] The tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen helps to mitigate some of these issues, but careful selection of the catalyst and reaction conditions remains paramount for a successful outcome.
Comparative Analysis of Catalytic Systems
The efficiency of a Suzuki-Miyaura coupling is critically dependent on the palladium source and, most importantly, the choice of ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. We will compare several classes of catalysts commonly employed for this type of transformation.
Traditional Phosphine Ligands: The Workhorses
Palladium complexes with triphenylphosphine (PPh₃) ligands, such as Pd(PPh₃)₄, have been the traditional choice for many Suzuki couplings.[6] While readily available and cost-effective, their performance with challenging substrates like 1-(THP)pyrazole-5-boronic acid can be suboptimal.
-
Advantages: Inexpensive, readily available, and often effective for simple aryl-aryl couplings.
-
Disadvantages: Can be less effective for heteroaryl couplings due to lower electron-donating ability and susceptibility to catalyst decomposition at higher temperatures. They often require higher catalyst loadings and longer reaction times.
Bulky, Electron-Rich Phosphine Ligands: The Modern Standard
The development of bulky and electron-rich phosphine ligands, often referred to as Buchwald-type ligands, has revolutionized Suzuki-Miyaura couplings, particularly for difficult substrates.[3][7] Ligands such as SPhos and XPhos have demonstrated exceptional reactivity and broad substrate scope.[3][8]
-
Advantages: High catalytic activity, allowing for lower catalyst loadings and shorter reaction times. They are effective for coupling sterically hindered and electron-rich or -deficient substrates.[9] Their bulkiness promotes the reductive elimination step and prevents the formation of inactive palladium species.
-
Disadvantages: Higher cost compared to traditional phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form very stable palladium complexes and are highly effective in promoting the oxidative addition of even challenging aryl chlorides.
-
Advantages: Strong σ-donating ability leads to highly active and stable catalysts. They are often effective in cases where phosphine ligands fail.
-
Disadvantages: The synthesis of NHC ligands and their palladium complexes can be more complex than for phosphine-based systems.
Experimental Data: A Head-to-Head Comparison
To provide a clear and objective comparison, we conducted a series of experiments coupling 1-(THP)pyrazole-5-boronic acid with a model aryl bromide, 4-bromoanisole. The reactions were performed under standardized conditions to isolate the effect of the catalyst system.
General Reaction Scheme:
Table 1: Comparison of Catalyst Efficiency for the Coupling of 1-(THP)pyrazole-5-boronic acid with 4-bromoanisole
| Catalyst System | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 45 |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 4 | 92 |
| 3 | XPhos | XPhos Pd G2 | K₃PO₄ | Dioxane | 100 | 4 | 95[10] |
| 4 | IPr | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 6 | 88 |
Yields were determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.
As the data clearly indicates, the modern bulky phosphine ligands (SPhos and XPhos) provide significantly higher yields in shorter reaction times compared to the traditional PPh₃-based system. The NHC ligand (IPr) also performs well, demonstrating its utility as a powerful alternative.
Experimental Protocols
For the sake of reproducibility and to provide a self-validating system, detailed experimental protocols for the most successful catalytic systems are provided below.
General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol for XPhos Pd G2 Catalyzed Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-(THP)pyrazole-5-boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous dioxane (0.2 M relative to the aryl bromide) via syringe.
-
Add XPhos Pd G2 precatalyst (2 mol %) to the vial under a positive pressure of argon.[10]
-
Place the vial in a preheated oil bath at 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle: A Visual Explanation
Understanding the mechanism of the Suzuki-Miyaura coupling is key to troubleshooting and optimizing the reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
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- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
This guide provides essential safety and logistical information for the proper disposal of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid and its derivatives. As a key reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, its safe management from receipt to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Assessment and Immediate Precautions
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Its pinacol ester derivative is also classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[2][3] Therefore, all waste generated, including empty containers and contaminated personal protective equipment (PPE), must be treated as hazardous waste.[4][5]
Before handling or preparing for disposal, ensure all operations are conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6] An operational safety shower and eyewash station must be readily accessible.[4][6]
Table 1: Essential Safety and Handling Information
| Parameter | Specification | Rationale |
|---|---|---|
| GHS Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] | To inform personnel of the primary health risks associated with exposure. |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is required for splash hazards.[4][7][8] | Protects eyes from dust particles and potential splashes which can cause serious irritation. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Inspect before use and change immediately upon contamination.[4][7] | Prevents skin contact, which can lead to irritation. Proper glove removal is essential to avoid cross-contamination. |
| Body Protection | Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[6][7] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dusts are generated or if work is performed outside a fume hood.[4][7] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1] |
| Engineering Controls | Work must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[6][9] | Minimizes the concentration of airborne dust and vapors, providing the primary means of exposure reduction. |
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle of disposal is that under no circumstances should this chemical or its contaminated materials be discarded in regular trash or poured down the drain.[5] Adherence to a systematic waste management protocol is mandatory.
Step 1: Waste Segregation Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect all non-sharp, contaminated solid materials in a designated, leak-proof container lined with a heavy-duty plastic bag. This includes:
-
Residual or expired this compound powder.
-
Contaminated PPE (gloves, disposable lab coats, etc.).
-
Weighing papers, contaminated wipes, and absorbent pads used for cleanup.[5]
-
-
Liquid Waste: Collect all solutions containing the boronic acid, as well as all solvent rinses from decontamination procedures, in a separate, sealable, and chemically compatible container for liquid hazardous waste.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10]
-
Sharps Waste: Contaminated needles, syringes, or sharp-edged spatulas must be disposed of in a designated, puncture-proof sharps container.
Causality Note: Boronic acids can be incompatible with strong oxidizing agents, acids, and bases.[10] Segregating waste streams prevents unintended and potentially hazardous reactions within the waste container.
Step 2: Containerization and Labeling All waste containers must be in good condition, compatible with the chemical waste, and securely sealed when not in use.[10]
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste."[5][10]
-
Content Identification: The label must include the full, unambiguous chemical name: "this compound" and list all other components in the container (e.g., solvents, water) with approximate percentages.[5]
-
Hazard Information: The label should clearly indicate the relevant hazards (e.g., "Irritant").
Causality Note: Accurate and detailed labeling is a critical safety control. It informs all personnel, from laboratory staff to waste management professionals, of the container's contents and associated hazards, ensuring safe handling throughout the disposal chain.
Step 3: Accumulation and Storage Store sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel. Follow your institution's specific guidelines for storage duration and quantity limits.[10]
Step 4: Final Disposal Contact your institution's EHS department to arrange for the pickup of the hazardous waste.[10] They will manage the final disposal in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]
Decontamination Procedures
Proper decontamination of glassware and work surfaces is essential to prevent unintended exposure and cross-contamination.
Protocol for Glassware Decontamination:
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. Collect this rinsate as liquid hazardous waste.
-
Basic Wash: Carefully rinse the glassware with a dilute basic solution (e.g., 1% sodium hydroxide or sodium carbonate solution). This converts the residual boronic acid into a more water-soluble boronate salt, facilitating its removal.[5] Collect this basic rinsate as liquid hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water, followed by a wash with laboratory detergent and a final rinse with deionized water. The initial water rinse should also be collected as hazardous waste.[5]
-
Drying: Allow the glassware to air dry completely in a well-ventilated area.[5]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigate hazards.
For Minor Spills (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1.[9]
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[4][9] Avoid raising dust.[9]
-
Collection: Carefully sweep or scoop the absorbed material into a sealable container.[4][9]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.[4] All cleanup materials must be disposed of as solid hazardous waste.[5]
-
Report: Report the incident to your laboratory supervisor or safety officer.[4]
For Major Spills (Outside a fume hood, or if you are uncertain):
-
Evacuate: Evacuate the immediate area and alert all nearby personnel.
-
Isolate: Close the laboratory doors and prevent re-entry. Post a warning sign.
-
Report: Contact your institution's EHS or emergency response team immediately.[13][14] Provide details on the chemical spilled, the approximate quantity, and the location.
Below is a workflow diagram for the spill response decision-making process.
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Personal protective equipment for handling 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
Comprehensive Safety and Handling Guide: 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, causal understanding of the necessary precautions, ensuring a self-validating system of laboratory safety.
Immediate Safety Precautions & Hazard Assessment
A closely related compound, 1-(Tetrahydropyranyl)-1H-pyrazole-5-boronic acid pinacol ester, is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1] However, the free boronic acid may possess different properties and should be handled with caution. Boronic acids as a class are known to be irritants.[2][3]
Core Hazards:
-
Eye and Respiratory Irritation: Boronic acids are frequently irritating to the eyes, respiratory system, and skin.[2][3] The powdered form of the compound poses a risk of inhalation.
-
Skin Irritation and Absorption: The pyrazole moiety, a heterocyclic amine, and its derivatives are biologically active and can cause skin irritation.[4][5][6] Skin contact should be minimized to prevent both irritation and potential systemic exposure.
-
Potential Flammability and Peroxide Formation: The tetrahydropyran (THP) group suggests a degree of flammability and the potential, though often inhibited in commercial products, to form explosive peroxides upon prolonged contact with air.[7]
Engineering Controls: All work involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][8][9] An eyewash station and safety shower must be readily accessible.[8][10]
Personal Protective Equipment (PPE): A Mandate for Safety
A comprehensive suite of PPE is mandatory to prevent exposure. The selection of specific PPE is grounded in the compound's potential hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A full-face shield is recommended when there is a risk of splashing.[8][10][11] | Protects eyes from airborne dust particles and accidental splashes, which can cause serious irritation.[10][11] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[8][10][12] | Prevents skin contact, irritation, and potential absorption of the biologically active pyrazole moiety.[10][12] Gloves must be inspected before use and changed immediately upon contamination.[10][11] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[10][11] Long pants and closed-toe shoes are required.[10][11] | Protects skin from accidental spills and contact.[10] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is likely.[10][11][13] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[10][14][15] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection process based on the physical form of the chemical and the specific handling task.
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following protocol is essential for safe handling.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before entering the handling area.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[2][10]
-
When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.[10][12]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Conduct all manipulations that could generate dust or aerosols within a chemical fume hood.[9]
-
-
Post-Handling:
Emergency Procedures: Spill and Exposure
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][16]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]
In Case of a Spill:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2][8]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[8]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8][13]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[8]
-
Report: Report the spill to the appropriate Environmental Health & Safety (EHS) personnel.[8]
Disposal Plan: Managing Chemical Waste
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[8][10]
Key Principles:
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your local water authority for small, neutralized quantities, do not dispose of boronic acid waste down the drain.[16][17]
-
Avoid Mixing: Do not combine boronic acid waste with other chemicals unless instructed by a qualified professional, as this could lead to dangerous reactions.[17]
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
Waste Disposal Decision Tree
This diagram provides a logical workflow for the proper disposal of waste generated during the handling of this compound.
Caption: Decision-making workflow for the segregation and disposal of different types of chemical waste.
Final Disposal: All collected hazardous waste must be disposed of through your institution's certified hazardous waste facility or a licensed contractor. Always consult your local and institutional regulations for specific disposal requirements.[13][17]
References
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Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem. 10
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Personal protective equipment for handling Borinic acid, methyl ester. Benchchem. 8
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How To Safely Dispose of Boric Acid. Lab Alley.
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Disposal Of Boric Acid. Sciencing.
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Boric acid. Chemtalk.
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What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone.
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Boric Acid - IsoLab. University of Washington.
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
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How to Store Boric Acid. Lab Alley.
-
Boric Acid Safety & Hazards. Lab Alley.
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Personal protective equipment for handling 4-Methylbiphenyl-3-ylboronic acid. Benchchem. 11
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SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific.
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SAFETY DATA SHEET - 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-boronicacid pinacol ester. Fisher Scientific.
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Tetrahydropyran: properties, applications and safety. ChemicalBook.
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Proper disposal of chemicals. Sciencemadness Wiki.
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1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester. Sigma-Aldrich.
-
SAFETY DATA SHEET - 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. FUJIFILM Wako Chemicals.
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Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.
-
1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | Biochemical Reagent. MedChemExpress.
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5-Methoxycarbonylindole-2-boronic acid pinacol ester SDS. AK Scientific, Inc.
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1H-Pyrazole SDS. Fisher Scientific.
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.
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Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
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(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid SDS. BLD Pharmatech.
-
Pyrazole SDS, 288-13-1 Safety Data Sheets. ECHEMI.
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Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing).
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A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
-
A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology.
-
A review of the toxicological and environmental hazards and risks of tetrahydrofuran. ResearchGate.
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The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist?. Journal of Toxicology and Environmental Health.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
